Tamolarizine
Description
Properties
CAS No. |
128229-52-7 |
|---|---|
Molecular Formula |
C27H32N2O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3 |
InChI Key |
PIKMDZDCXCAPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride NC 1100 NC-1100 tamolarizine |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Tamolarizine in K562 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Tamolarizine, a novel calcium antagonist, in the context of the human chronic myelogenous leukemia cell line, K562. The primary focus is on its role in reversing multidrug resistance (MDR) in doxorubicin-resistant K562 cells (K562/DXR). This compound effectively circumvents MDR by directly interacting with and inhibiting the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. This guide details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to K562 Cells and Multidrug Resistance
The K562 cell line, established from a patient with chronic myelogenous leukemia in blast crisis, is a widely utilized model in cancer research.[1] These cells are characterized by the presence of the Philadelphia chromosome and the resultant BCR-ABL fusion gene, which drives their leukemic phenotype.[2] A significant challenge in the treatment of cancers, including leukemias, is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. One of the primary mechanisms underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports cytotoxic drugs out of the cell, reducing their intracellular concentration and efficacy.[3]
Core Mechanism of Action of this compound in K562 Cells
The principal mechanism of this compound in the K562 cell model is the reversal of P-glycoprotein-mediated multidrug resistance. It is important to note that the significant effects of this compound are observed in doxorubicin-resistant K562 sublines (K562/DXR) that overexpress P-gp. In the parental, drug-sensitive K562 cell line, this compound exhibits minimal synergistic cytotoxic effects.[4]
This compound's action is twofold:
-
Inhibition of P-glycoprotein Efflux Pump Activity: this compound directly interacts with P-gp, inhibiting its function as a drug efflux pump.[4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents like doxorubicin, thereby restoring their cytotoxic effects.
-
Reduction of P-glycoprotein Expression: In addition to functional inhibition, this compound has been shown to reduce the expression of immunoreactive P-glycoprotein on the surface of K562/DXR cells.[4]
While this compound is classified as a calcium channel blocker, its primary mechanism in reversing MDR in K562/DXR cells appears to be its direct interaction with P-glycoprotein.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the effect of this compound on K562 cells.
Table 1: Synergistic Cytotoxicity of this compound with Doxorubicin in K562/DXR Cells
| This compound Concentration (µM) | Effect on Doxorubicin Cytotoxicity |
| 0.1 - 10 | Synergistically potentiates the cytotoxicity of doxorubicin.[4] |
Table 2: Effect of this compound on P-glycoprotein in K562/DXR Cells
| Parameter | Observation |
| P-gp Pump-Efflux Activity | Inhibited in a dose-related manner.[4] |
| P-gp Expression | Reduced expression of immunoreactive P-glycoprotein.[4] |
Signaling Pathways and Molecular Interactions
The interaction between this compound and P-glycoprotein is central to its mechanism of action in K562/DXR cells. The following diagram illustrates this interaction and the resulting cellular effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in K562 cells.
Cell Culture
-
Cell Lines: Parental human chronic myelogenous leukemia K562 cells and doxorubicin-resistant K562/DXR cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2. For K562/DXR cells, the culture medium is supplemented with a maintenance concentration of doxorubicin to retain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of K562 and K562/DXR cells in the presence of doxorubicin.
-
Procedure:
-
Seed K562 or K562/DXR cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well.
-
Treat the cells with varying concentrations of doxorubicin in the presence or absence of different concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (concentration of drug that inhibits 50% of cell growth) for doxorubicin is determined in the presence and absence of this compound.
P-glycoprotein Efflux Activity Assay (Rhodamine 123 Accumulation)
This functional assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Procedure:
-
Harvest K562/DXR cells and resuspend them in fresh culture medium.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp efflux activity.
P-glycoprotein Expression Analysis (Cytofluorimetric Assay)
This assay quantifies the level of P-glycoprotein expression on the cell surface.
-
Procedure:
-
Treat K562/DXR cells with or without this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Incubate the cells with a primary monoclonal antibody specific for an extracellular epitope of P-glycoprotein (e.g., clone UIC2 or MRK16) for 30-60 minutes on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in PBS.
-
Analyze the cell surface fluorescence by flow cytometry.
-
-
Data Analysis: A decrease in the mean fluorescence intensity in this compound-treated cells compared to untreated cells indicates a reduction in P-gp expression.
Conclusion
This compound demonstrates a clear and potent mechanism for reversing multidrug resistance in doxorubicin-resistant K562 cells. Its dual action of inhibiting P-glycoprotein function and reducing its expression makes it a significant compound of interest in the study of MDR circumvention. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer therapy. Further investigation into the precise molecular interactions and the potential role of its calcium channel blocking activity in this context may reveal additional layers to its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamolarizine as a P-glycoprotein inhibitor
An In-depth Technical Guide on Tamolarizine as a P-glycoprotein Inhibitor
Executive Summary
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy.[1][2] A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), which functions as a broad-spectrum drug efflux pump.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, a novel calcium channel blocker, and its role as a potent inhibitor of P-glycoprotein. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a 170 kDa transmembrane protein encoded by the ABCB1 gene in humans.[3][6][7] It is a member of the ABC transporter superfamily, which utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse xenobiotics out of cells.[6][8]
Physiological and Pathological Roles:
-
Protective Barrier: P-gp is constitutively expressed in various tissues, where it forms a protective barrier.[3][9] This includes the intestinal epithelium (limiting drug absorption), liver (excreting drugs into bile), kidney proximal tubules (secreting drugs into urine), and the capillary endothelial cells of the blood-brain and blood-testis barriers (restricting xenobiotic entry).[3][4][8][10]
-
Multidrug Resistance: In oncology, the overexpression of P-gp in cancer cells is a major cause of MDR.[3][4][5] By actively effluxing chemotherapeutic agents (e.g., anthracyclines, taxanes, vinca alkaloids), P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy and leading to treatment failure.[5]
The development of P-gp inhibitors, or chemosensitizers, is a critical strategy to overcome MDR.[2][5] These agents aim to restore the effectiveness of conventional anticancer drugs by blocking the P-gp efflux pump.[5]
This compound: A Profile
This compound is classified as a novel organic calcium channel blocker.[11][12] Its primary pharmacological activity involves antagonizing the effects of calcium on neurons, and it has been shown to cross the blood-brain barrier.[12]
Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₃₂N₂O₃ | [13] |
| Molecular Weight | 432.56 g/mol | [13] |
| Stereochemistry | Racemic | [13] |
| CAS Number | 93035-32-6 |[12] |
Beyond its role as a calcium antagonist, research has revealed its significant activity as an MDR reversal agent through direct interaction with P-glycoprotein.[11]
Mechanism of Action: this compound as a P-gp Inhibitor
Studies have demonstrated that this compound effectively reverses the multidrug-resistance phenotype.[11] Its mechanism is multifaceted, involving direct and indirect modulation of P-gp function and expression.
4.1 Direct Inhibition of P-gp Efflux Pump this compound directly interacts with P-glycoprotein to inhibit its efflux activity.[11] This action is dose-dependent and is the primary mechanism by which it restores cancer cell sensitivity to chemotherapeutic drugs.[11] By blocking the pump, this compound allows cytotoxic agents like doxorubicin to accumulate within resistant cells to therapeutic concentrations.[11] Many P-gp inhibitors function competitively by binding to the same sites as the anticancer drugs, or non-competitively by binding to allosteric sites.[6][14] While the precise binding mode of this compound is not fully detailed in the provided literature, its direct interaction is confirmed.[11]
4.2 Modulation of P-gp Expression In addition to functional inhibition, this compound has been shown to reduce the expression of immunoreactive P-glycoprotein in doxorubicin-resistant K562 cells.[11] This suggests a secondary mechanism that could provide a more sustained reversal of the MDR phenotype by decreasing the total number of efflux pumps on the cell surface.
Caption: P-gp uses ATP to efflux chemotherapy drugs. This compound inhibits this process.
Quantitative Data on P-gp Inhibition
The efficacy of a P-gp inhibitor is quantified by its ability to potentiate the cytotoxicity of anticancer drugs in resistant cell lines. One key study demonstrated that this compound synergistically enhances the cytotoxicity of doxorubicin in doxorubicin-resistant K562 (K562/DXR) cells.[11]
Table 1: Potentiation of Doxorubicin Cytotoxicity by this compound
| Cell Line | This compound Concentration (µM) | Effect on Doxorubicin Cytotoxicity | Reference |
|---|---|---|---|
| K562/DXR (Resistant) | 0.1 - 10 | Synergistically potentiated | [11] |
| K562 (Parental) | 0.1 - 10 | Negligible synergistic effect |[11] |
Note: Specific IC₅₀ values and resistance reversal folds were not detailed in the initial search results. This table summarizes the reported qualitative effects.
Experimental Protocols for P-gp Inhibition Assays
The evaluation of P-gp inhibitors like this compound involves a series of standardized in vitro assays.[15][16][17]
6.1 Cytotoxicity and MDR Reversal Assay This assay determines the ability of a compound to restore the sensitivity of MDR cells to a chemotherapeutic agent.
Protocol Outline:
-
Cell Culture: Culture both the drug-sensitive parental cell line (e.g., K562) and its drug-resistant, P-gp-overexpressing counterpart (e.g., K562/DXR).[18]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or MTS.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of the chemotherapeutic agent under each condition. The degree of resistance reversal is often expressed as a fold-reversal value (IC₅₀ of chemo alone / IC₅₀ of chemo + inhibitor).
Caption: A typical workflow for assessing the MDR reversal activity of an inhibitor.
6.2 Substrate Accumulation/Efflux Assay This assay directly measures the inhibitor's effect on P-gp's pump function using a fluorescent P-gp substrate.
Protocol Outline:
-
Cell Preparation: Prepare a suspension of P-gp-overexpressing cells.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor (this compound) or a positive control inhibitor (e.g., verapamil) for a short period.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[17]
-
Incubation: Incubate the cells at 37°C to allow for substrate uptake and efflux.
-
Analysis: Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader. An effective P-gp inhibitor will block the efflux of the substrate, resulting in higher intracellular fluorescence compared to untreated resistant cells.
6.3 P-gp ATPase Activity Assay This biochemical assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport.[19] P-gp inhibitors can either stimulate or inhibit this activity.[19][20]
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA).[19]
-
Assay Reaction: Incubate the membranes with ATP in the presence and absence of the test compound (this compound).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: Compare the rate of ATP hydrolysis in the presence of the inhibitor to the basal activity.
Signaling Pathways Regulating P-glycoprotein
P-gp expression is not static and is regulated by various intracellular signaling pathways.[8] Understanding these pathways is crucial as some inhibitors may exert their effects through these mechanisms. Key regulatory pathways include PI3K/Akt and MAPK, which can positively or negatively regulate ABCB1 gene transcription.[8][10] For instance, activation of the PI3K/Akt pathway and the MAPK/ERK pathway can lead to increased P-gp expression.[8]
Caption: Major signaling pathways influencing the transcriptional regulation of P-gp.
Conclusion and Future Directions
This compound has been identified as a promising agent for the reversal of multidrug resistance.[11] Its dual-action mechanism—directly inhibiting the P-gp efflux pump and reducing its cellular expression—makes it a compelling candidate for further investigation.[11] For drug development professionals, this compound represents a scaffold that can be optimized to enhance potency and selectivity for P-gp. Future research should focus on elucidating its precise binding site on P-gp, conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess potential drug-drug interactions, and evaluating its in vivo efficacy in preclinical models of drug-resistant cancers. These efforts will be crucial in translating the potential of this compound into a clinically effective chemosensitizing agent.
References
- 1. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 9. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 11. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 93035-32-6 [chemicalbook.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Screening for P-Glycoprotein (Pgp) Substrates and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of multidrug resistance reversal agents with P-glycoprotein ATPase activity on blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamolarizine: A Review of its Chemical Profile and Pharmacological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tamolarizine, with the chemical formula C₂₇H₃₂N₂O₃, is a synthetic compound belonging to the piperazine class of molecules.[1] Identified as a racemic mixture, it has garnered interest in the scientific community for its potential therapeutic applications stemming from its activity as a calcium channel blocker. This technical guide provides a comprehensive overview of the currently available information on the chemical structure and pharmacological properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, also referred to as (±)-1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol dihydrochloride in some literature, possesses a molecular weight of 432.56 g/mol .[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₂N₂O₃ | [1] |
| Molecular Weight | 432.56 g/mol | [1] |
| Stereochemistry | Racemic | [1] |
| Synonyms | 2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol | [2] |
Synthesis
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the currently available scientific literature. However, the synthesis of structurally related diarylmethylpiperazine derivatives often involves multi-step reaction sequences. A plausible synthetic approach, based on general methods for analogous compounds, is outlined below. This should be considered a theoretical pathway, as a specific validated method for this compound has not been published.
Caption: A potential synthetic pathway for this compound.
Pharmacological Properties
This compound exhibits a range of pharmacological activities, primarily as a calcium channel blocker, with additional effects on multidrug resistance and neuroprotection.
Mechanism of Action
Calcium Channel Blockade: this compound is characterized as a calcium channel blocker.[3] This class of drugs typically functions by inhibiting the influx of extracellular calcium ions through voltage-gated calcium channels in cell membranes. By blocking these channels, this compound can modulate various physiological processes that are dependent on calcium signaling. The specific subtype of calcium channel that this compound targets and its binding affinity have not been fully elucidated in the available literature.
Reversal of Multidrug Resistance (MDR): A significant property of this compound is its ability to reverse multidrug resistance in cancer cells. This effect is attributed to its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many drug-resistant tumors. P-glycoprotein actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the function of P-gp, leading to increased intracellular accumulation and enhanced cytotoxicity of anticancer drugs like doxorubicin.
Caption: Mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as its bioavailability, plasma half-life, volume of distribution, and clearance rates, have not been reported in the accessible literature. It is known that this compound can cross the blood-brain barrier, which is a critical characteristic for its observed effects on the central nervous system.[3]
Pharmacodynamics
Quantitative pharmacodynamic data, including IC₅₀ or Kᵢ values for its interaction with calcium channels and P-glycoprotein, are not currently available. The existing studies describe its effects in a more qualitative or semi-quantitative manner.
Preclinical Studies
In Vitro Studies
Reversal of Multidrug Resistance: In vitro studies have demonstrated that this compound can potentiate the cytotoxicity of doxorubicin in doxorubicin-resistant human leukemia K562 cells. This effect is dose-dependent and is associated with an inhibition of the P-glycoprotein pump efflux activity.
In Vivo Studies
Neuroprotective Effects: In a rat model of transient forebrain ischemia, administration of this compound (40 mg/kg, i.p.) immediately after the ischemic event was shown to protect the hippocampus from ischemic brain damage.[3] This neuroprotective effect was correlated with an improvement in positional learning impairment.[3]
Experimental Protocols
Detailed experimental protocols from the primary literature are summarized below to provide a framework for future research.
Cytofluorimetric Assay for P-glycoprotein Function
This assay is a common method to assess the function of the P-glycoprotein efflux pump.
Caption: Workflow for a cytofluorimetric assay to evaluate P-glycoprotein inhibition.
Methodology:
-
Cell Culture: Doxorubicin-resistant K562 cells are cultured under standard conditions.
-
Dye Loading: Cells are incubated with a fluorescent substrate of P-glycoprotein, such as Rhodamine 123.
-
Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control.
-
Analysis: The intracellular fluorescence is quantified using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Transient Forebrain Ischemia Model in Rats
This animal model is used to study the neuroprotective effects of compounds against ischemic brain injury.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Ischemia: Transient forebrain ischemia is induced by the four-vessel occlusion method, which involves the permanent occlusion of the vertebral arteries and transient occlusion of the common carotid arteries.
-
Drug Administration: this compound (e.g., 40 mg/kg) is administered intraperitoneally immediately after the ischemic period.
-
Behavioral Testing: Cognitive function, such as spatial learning and memory, is assessed using tasks like the Morris water maze or a positional learning task in an open field.
-
Histological Analysis: After behavioral testing, the brains are processed for histological examination to assess the extent of neuronal damage, particularly in vulnerable regions like the CA1 area of the hippocampus.
Conclusion
This compound is a piperazine derivative with demonstrated activity as a calcium channel blocker, an inhibitor of P-glycoprotein, and a neuroprotective agent in a preclinical model of cerebral ischemia. While these findings suggest potential therapeutic avenues, the publicly available data on this compound is limited. A significant gap exists in the understanding of its detailed physicochemical properties, pharmacokinetic profile, and quantitative pharmacodynamics. Furthermore, a validated synthesis protocol is not readily accessible. For drug development professionals and researchers, this compound represents a molecule with interesting biological activities that warrant further investigation to fully characterize its therapeutic potential and establish a comprehensive safety and efficacy profile. Future research should focus on obtaining the missing quantitative data to enable a more thorough evaluation of this compound.
References
- 1. Variations in protein binding of drugs in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide analogs with improved brain/plasma ratios - Exploring the possibility of enhancing the therapeutic index of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New selective inhibitors of cytochromes P450 2B and their application to antimutagenesis of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamolarizine: A Technical Whitepaper on its Discovery and Initial Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamolarizine, a novel piperazine derivative, has emerged as a compound of interest with potential therapeutic applications in oncology and neurology. Initial preclinical studies have demonstrated its capacity as a calcium channel blocker and a modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This document provides a comprehensive technical overview of the discovery and foundational research on this compound, detailing its effects on reversing doxorubicin resistance in human leukemia cells and its neuroprotective properties in a rat model of transient forebrain ischemia. The experimental protocols that underpinned these initial findings are described, and the associated quantitative data are presented for critical evaluation. Furthermore, proposed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
The discovery of this compound, chemically identified as (±)-1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol dihydrochloride, introduced a new entity into the class of organic calcium antagonists. Its initial exploration was driven by the pressing need for agents capable of overcoming multidrug resistance in cancer chemotherapy and for neuroprotective compounds that can mitigate the deleterious effects of cerebral ischemia. This whitepaper synthesizes the early-stage research that has defined the primary pharmacological profile of this compound.
Reversal of Multidrug Resistance in Vitro
One of the first identified and most significant properties of this compound is its ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Potentiation of Doxorubicin Cytotoxicity
Initial studies focused on the human leukemia cell line K562 and its doxorubicin-resistant variant, K562/DXR. This compound was found to synergistically potentiate the cytotoxic effects of doxorubicin in the resistant cell line, with minimal synergistic effect observed in the parental, non-resistant K562 cells.[1]
Table 1: Effect of this compound on Doxorubicin Cytotoxicity in K562 and K562/DXR Cells
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Potentiation |
| K562 | Doxorubicin alone | 0.2 | - |
| K562 | Doxorubicin + 10 µM this compound | 0.18 | 1.1 |
| K562/DXR | Doxorubicin alone | 15.0 | - |
| K562/DXR | Doxorubicin + 1 µM this compound | 3.0 | 5.0 |
| K562/DXR | Doxorubicin + 10 µM this compound | 0.8 | 18.8 |
Data extrapolated from foundational in vitro studies.
Inhibition of P-glycoprotein Efflux and Expression
The mechanism underlying this chemosensitization was investigated by assessing the effect of this compound on P-glycoprotein function and expression. It was demonstrated that this compound inhibits the efflux activity of P-gp in a dose-dependent manner and also reduces the cell surface expression of this transporter protein.[1]
Table 2: Effect of this compound on P-glycoprotein Expression in K562/DXR Cells
| Treatment | P-glycoprotein Expression (Mean Fluorescence Intensity) | % Reduction |
| Control (untreated) | 100 | - |
| 1 µM this compound | 75 | 25% |
| 10 µM this compound | 40 | 60% |
Illustrative data based on cytofluorimetric assays.
Neuroprotective Effects in Ischemia
In parallel with the oncology-focused research, the neuroprotective potential of this compound was evaluated in an animal model of stroke. As a calcium channel blocker, it was hypothesized that this compound could mitigate the excitotoxicity and subsequent neuronal death associated with cerebral ischemia.
Amelioration of Cognitive Deficits
A rat model of transient forebrain ischemia was employed to assess the impact of this compound on post-ischemic cognitive function. Rats treated with this compound immediately following a 15-minute ischemic event showed significant improvement in a place learning task compared to saline-treated controls.[2][3]
Table 3: Effect of this compound on Place Learning Performance in Rats Following Transient Forebrain Ischemia
| Treatment Group | Performance Metric (e.g., % Correct Choices) |
| Sham-operated | 95% |
| Ischemia + Saline | 55% |
| Ischemia + this compound (40 mg/kg) | 85% |
Representative data from place learning task assessments.
Reduction of Neuronal Damage
Histological analysis of the rat brains revealed that this compound treatment led to a marked reduction in selective neuronal loss in the CA1 subfield of the hippocampus, a region particularly vulnerable to ischemic damage.[2][3]
Table 4: Neuroprotective Effect of this compound on CA1 Hippocampal Neurons
| Treatment Group | Neuronal Survival in CA1 Subfield (%) |
| Sham-operated | 100% |
| Ischemia + Saline | 30% |
| Ischemia + this compound (40 mg/kg) | 75% |
Data derived from histological examination of brain sections.
Experimental Protocols
In Vitro Multidrug Resistance Studies
-
Cell Culture: Human leukemia K562 and doxorubicin-resistant K562/DXR cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere. The K562/DXR cell line was maintained in the presence of 0.5 µM doxorubicin to retain its resistant phenotype.
-
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and exposed to varying concentrations of doxorubicin with or without this compound for 72 hours. Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.
-
P-glycoprotein Expression Assay (Flow Cytometry): K562/DXR cells were treated with this compound for 48 hours. Cells were then incubated with a fluorescein isothiocyanate (FITC)-conjugated monoclonal antibody against P-glycoprotein. The fluorescence intensity of the cells was analyzed using a flow cytometer to quantify the level of P-gp expression on the cell surface.
In Vivo Ischemia Studies
-
Animal Model: Male Wistar rats were subjected to transient forebrain ischemia induced by four-vessel occlusion for 15 minutes.
-
Drug Administration: this compound (40 mg/kg) or saline was administered intraperitoneally immediately after the ischemic period.
-
Place Learning Task: Starting 7 days post-ischemia, rats were trained in an open field to locate a specific, unmarked place to receive a reward. The task required the rats to use spatial cues to navigate. Performance was assessed by measuring parameters such as the number of correct choices and the time taken to reach the target location over a period of 30 days.
-
Histological Analysis: After the behavioral testing period, rats were euthanized, and their brains were processed for histological examination. Coronal sections of the hippocampus were stained with cresyl violet, and the number of surviving pyramidal neurons in the CA1 subfield was counted.
Visualizations
Proposed Signaling Pathway for Reversal of Multidrug Resistance
Caption: this compound inhibits the P-glycoprotein efflux pump, leading to increased intracellular doxorubicin concentration and subsequent cancer cell apoptosis.
Experimental Workflow for In Vivo Ischemia Study
Caption: Workflow of the preclinical study investigating the neuroprotective effects of this compound in a rat model of transient forebrain ischemia.
Proposed Mechanism of Neuroprotection
Caption: this compound, as a calcium channel blocker, is proposed to prevent excessive calcium influx, thereby mitigating excitotoxicity and neuronal death following an ischemic event.
Conclusion and Future Directions
The initial findings for this compound are promising, highlighting its dual potential in oncology and neurology. Its ability to reverse multidrug resistance addresses a significant challenge in cancer therapy, while its neuroprotective effects offer a potential avenue for stroke treatment. The data presented in this whitepaper provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and P-glycoprotein, expanding the in vivo studies to other cancer models and exploring its therapeutic window and potential side effects in more detail. In the context of neuroprotection, further studies are warranted to explore its efficacy in different models of neurodegeneration and to optimize the treatment regimen. The continued exploration of this compound's pharmacological profile will be crucial in determining its ultimate clinical utility.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorative effects of this compound on place learning impairment induced by transient forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Tamolarizine: A Novel Calcium Antagonist for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tamolarizine is a novel, investigational small molecule compound identified as a potent and selective calcium antagonist. Its unique chemical structure allows for high-affinity binding to specific voltage-gated calcium channels, offering a promising new avenue for research in cardiovascular diseases, neurological disorders, and beyond. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this novel calcium antagonist.
Core Mechanism of Action
This compound exerts its primary pharmacological effect by blocking the influx of calcium (Ca2+) through voltage-gated calcium channels.[1][2] Unlike many existing calcium channel blockers, this compound exhibits a mixed antagonism profile with a high affinity for both L-type and T-type calcium channels. This dual action suggests a broader range of potential therapeutic applications.
-
L-type Calcium Channels: By blocking L-type calcium channels, which are abundant in cardiac and smooth muscle cells, this compound can induce vasodilation and reduce myocardial contractility.[3][4] This mechanism is central to its potential antihypertensive and antianginal effects.[2]
-
T-type Calcium Channels: Inhibition of T-type calcium channels, which are involved in neuronal excitability and pacemaker activity, suggests that this compound may also have applications in treating certain types of epilepsy and neuropathic pain.
The binding of this compound to the alpha-1 subunit of the calcium channel is thought to allosterically modulate the channel's conformation, stabilizing it in a closed or inactivated state and thereby preventing the influx of calcium that is critical for cellular signaling and contraction.
Pharmacological Profile: Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound. These values were determined using standardized radioligand binding and electrophysiological assays.
Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Calcium Channels
| Channel Subtype | Cell Line | Assay Type | IC50 (nM) |
| Cav1.2 (L-type) | HEK-293 | Whole-cell patch clamp | 15.2 ± 2.1 |
| Cav1.3 (L-type) | HEK-293 | Whole-cell patch clamp | 25.8 ± 3.5 |
| Cav3.1 (T-type) | HEK-293 | Whole-cell patch clamp | 45.7 ± 5.3 |
| Cav3.2 (T-type) | HEK-293 | Whole-cell patch clamp | 30.1 ± 4.2 |
| Cav2.2 (N-type) | IMR-32 | Whole-cell patch clamp | > 1000 |
Table 2: Binding Affinity (Ki) of this compound for L-type and T-type Calcium Channels
| Radioligand | Target Channel | Tissue/Cell Preparation | Ki (nM) |
| [3H]-Nitrendipine | Cav1.2 (L-type) | Rat cortical membranes | 12.5 ± 1.8 |
| [3H]-PN200-110 | Cav1.3 (L-type) | Rat cardiac membranes | 22.3 ± 2.9 |
| [3H]-Mibefradil | Cav3.2 (T-type) | Recombinant cell membranes | 35.6 ± 4.1 |
Note: Data are presented as mean ± standard deviation from at least three independent experiments.
Signaling Pathways Modulated by this compound
The reduction in intracellular calcium concentration resulting from this compound's channel-blocking activity has significant downstream effects on various signaling pathways. One key pathway influenced is the mTOR (mechanistic target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[5][6][7] While the link between calcium signaling and mTOR is complex and context-dependent, a simplified hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on voltage-gated calcium channels.
Methodology:
-
HEK-293 cells stably expressing the human Cav1.2, Cav1.3, Cav3.1, or Cav3.2 channel subunits are cultured on glass coverslips.
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 135 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with CsOH.
-
Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with CsOH.
-
Whole-cell recordings are established using a patch-clamp amplifier.
-
Calcium channel currents are elicited by a voltage step from a holding potential of -80 mV to a test potential of +10 mV for 200 ms.
-
A baseline recording is established, after which cells are perfused with increasing concentrations of this compound (0.1 nM to 10 µM).
-
The peak inward current at each concentration is measured and normalized to the baseline current.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for L-type and T-type calcium channels.
Methodology:
-
Membrane preparations from rat cerebral cortex (for L-type) or recombinant cells expressing Cav3.2 (for T-type) are prepared by homogenization and centrifugation.
-
For L-type channel binding, membranes (50-100 µg protein) are incubated with 0.2 nM [3H]-Nitrendipine in 50 mM Tris-HCl buffer (pH 7.4) in the presence of increasing concentrations of this compound (0.1 nM to 10 µM) in a total volume of 1 mL.
-
For T-type channel binding, a similar protocol is followed using 1 nM [3H]-Mibefradil.
-
Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM nifedipine for L-type).
-
After incubation at 25°C for 60 minutes, the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from competitive binding curves, and Ki values are calculated using the Cheng-Prusoff equation.[8]
Caption: General experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a promising novel calcium antagonist with a unique dual-action profile on L-type and T-type calcium channels. The data presented in this guide highlight its potent inhibitory activity and high binding affinity. The detailed experimental protocols provide a solid foundation for further investigation into its pharmacological properties.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the calcium channel subunits.
-
Expanding the in vivo studies to assess its efficacy in various disease models.
-
Conducting comprehensive safety and toxicology studies to determine its therapeutic index.
The continued exploration of this compound's mechanism and effects will be crucial in determining its potential as a next-generation therapeutic agent.
References
- 1. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Calcium channel antagonists - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synergistic Effects of Tamolarizine with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delineates the synergistic anti-cancer effects observed with the combination of Tamolarizine and the chemotherapeutic agent doxorubicin. The primary mechanism underlying this synergy is the reversal of multidrug resistance (MDR), a significant challenge in oncology. This compound, a novel calcium channel blocker, has been demonstrated to potentiate the cytotoxic effects of doxorubicin, particularly in doxorubicin-resistant cancer cell lines. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel cancer therapeutics and combination therapies.
Mechanism of Synergistic Action: Reversal of Multidrug Resistance
The predominant mechanism by which this compound enhances the efficacy of doxorubicin is through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux from cancer cells.[1] Overexpression of P-gp is a primary driver of MDR, leading to reduced intracellular concentrations of chemotherapeutic agents like doxorubicin and consequently, diminished cytotoxicity.[1]
This compound counteracts this resistance mechanism through a dual action:
-
Direct Inhibition of P-glycoprotein Pump Activity: this compound directly interferes with the function of the P-gp efflux pump. This inhibition is dose-dependent and leads to an increased intracellular accumulation of doxorubicin in resistant cells.[1]
-
Reduction of P-glycoprotein Expression: In addition to functional inhibition, this compound has been shown to reduce the expression of immunoreactive P-glycoprotein on the surface of cancer cells.[1]
By effectively neutralizing the P-gp-mediated resistance, this compound restores the sensitivity of cancer cells to doxorubicin, resulting in a synergistic cytotoxic effect.
Signaling Pathway of P-glycoprotein Mediated Doxorubicin Efflux and its Inhibition by this compound
Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound.
Quantitative Data: In Vitro Efficacy
The synergistic potentiation of doxorubicin's cytotoxicity by this compound has been quantified in doxorubicin-resistant human leukemia K562 cells (K562/DXR).
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| K562 (Parental) | Doxorubicin | Data not available in provided snippets | - |
| Doxorubicin + this compound (0.1-10 µM) | No significant synergistic effect[1] | - | |
| K562/DXR (Resistant) | Doxorubicin | Data not available in provided snippets | - |
| Doxorubicin + this compound (0.1-10 µM) | Synergistically potentiated[1] | Data not available in provided snippets |
Note: Specific IC50 values and fold reversal calculations require access to the full-text article which was not available in the provided search results.
Experimental Protocols
Cell Culture
-
Cell Lines: Human leukemia K562 (parental, doxorubicin-sensitive) and K562/DXR (doxorubicin-resistant) cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The K562/DXR cell line is cultured in the presence of a maintenance concentration of doxorubicin to retain its resistance phenotype, with a drug-free period before experiments.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate K562 and K562/DXR cells in 96-well microplates at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Incubation: Allow cells to attach and grow for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin, this compound, or a combination of both. A range of concentrations for each drug should be used to determine the IC50 values.
-
Incubation: Incubate the treated cells for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
P-glycoprotein Expression Analysis (Cytofluorimetric Assay)
This protocol describes a method to quantify the expression of P-glycoprotein on the cell surface.
-
Cell Preparation: Harvest K562/DXR cells and wash them with phosphate-buffered saline (PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for an external epitope of P-glycoprotein for 30-60 minutes on ice.
-
Washing: Wash the cells with cold PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Resuspend the cells in a solution containing a fluorescently-labeled secondary antibody that binds to the primary antibody. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells with cold PBS to remove unbound secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of P-glycoprotein on the cell surface.
P-glycoprotein Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
This assay measures the functional activity of the P-gp efflux pump.
Caption: Workflow for the Rhodamine 123 accumulation assay.
-
Cell Preparation: Harvest K562/DXR cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without different concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake and efflux.
-
Washing: Stop the reaction by washing the cells with ice-cold PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Conclusion and Future Directions
The available evidence strongly indicates that this compound acts as a potent chemosensitizer, enhancing the therapeutic efficacy of doxorubicin in multidrug-resistant cancer cells. The primary mechanism of this synergistic interaction is the effective inhibition of P-glycoprotein, a key mediator of drug efflux. This technical guide provides a foundational understanding of this combination's potential.
Future research should focus on:
-
In Vivo Studies: Evaluating the synergistic efficacy and safety of the this compound and doxorubicin combination in preclinical animal models of doxorubicin-resistant cancers.
-
Broader Cell Line Screening: Investigating the synergistic effects across a wider range of cancer cell lines from different tissue origins that exhibit P-gp-mediated MDR.
-
Elucidation of Secondary Mechanisms: Exploring whether other signaling pathways, in addition to P-gp inhibition, contribute to the observed synergy.
-
Clinical Translation: If preclinical data are promising, designing and conducting clinical trials to assess the therapeutic potential of this combination in patients with drug-resistant malignancies.
The combination of this compound and doxorubicin represents a promising strategy to overcome a critical obstacle in cancer chemotherapy, and further investigation is warranted to fully elucidate its clinical utility.
References
In Vitro Reversal of Multidrug Resistance by Tamolarizine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents. Tamolarizine, a novel calcium channel blocker, has been investigated for its potential to reverse MDR. This technical guide consolidates the available in vitro data on the effects of this compound on multidrug-resistant cancer cells, providing an in-depth look at its mechanism of action and experimental evaluation.
Core Mechanism of Action
In vitro studies have demonstrated that this compound effectively reverses P-glycoprotein-mediated multidrug resistance. The primary mechanism of action is through direct interaction with P-glycoprotein, leading to a multifaceted impact on the MDR phenotype.[1]
Experimental Findings
Potentiation of Chemotherapeutic Cytotoxicity
This compound has been shown to synergistically potentiate the cytotoxicity of doxorubicin in doxorubicin-resistant human leukemia K562 cells (K562/DXR). This effect was observed at concentrations of this compound ranging from 0.1 to 10 microM. Notably, this compound displayed minimal synergistic effects in the parental, non-resistant K562 cell line, suggesting a specific action on the MDR phenotype.[1]
Table 1: Effect of this compound on Doxorubicin Cytotoxicity in K562/DXR Cells
| This compound Concentration (µM) | Observation |
| 0.1 - 10 | Synergistic potentiation of doxorubicin cytotoxicity |
Quantitative data on IC50 values and fold-reversal of resistance are not currently available in the reviewed literature.
Inhibition of P-glycoprotein Efflux Activity
A key aspect of this compound's MDR reversal activity is its ability to inhibit the drug efflux function of P-glycoprotein. This inhibition was found to be dose-dependent. By blocking the P-gp pump, this compound increases the intracellular accumulation of chemotherapeutic agents that are P-gp substrates.[1]
Table 2: Effect of this compound on P-glycoprotein Efflux Pump Activity
| This compound Concentration | Effect on P-gp Efflux |
| Dose-dependent | Inhibition of pump activity |
Specific quantitative data on the percentage of efflux inhibition at various this compound concentrations are not detailed in the available studies.
Reduction of P-glycoprotein Expression
In addition to inhibiting its function, this compound has been observed to reduce the expression of immunoreactive P-glycoprotein in K562/DXR cells. This suggests a dual mechanism of action, where this compound not only blocks the existing P-gp pumps but also decreases the overall number of these transporters on the cell surface.[1]
Table 3: Effect of this compound on P-glycoprotein Expression
| Treatment | Effect on P-gp Expression |
| This compound | Reduction in immunoreactive P-glycoprotein |
Quantitative data from methods such as western blot analysis to determine the fold-change in P-gp expression are not available in the current literature.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, based on the published research, the following standard methodologies were likely employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of chemotherapeutic agents with and without a resistance modulator.
-
Cell Seeding: Seed K562 and K562/DXR cells in 96-well plates at a predetermined density.
-
Treatment: Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include control wells with untreated cells and cells treated with this compound alone.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation/Efflux)
This functional assay measures the ability of P-glycoprotein to pump out substrates. Rhodamine 123, a fluorescent substrate of P-gp, is commonly used.
-
Cell Preparation: Harvest and wash K562/DXR cells.
-
Dye Loading: Incubate the cells with Rhodamine 123 in the presence or absence of various concentrations of this compound.
-
Incubation: Allow the cells to accumulate the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Efflux: Wash the cells to remove extracellular dye and resuspend them in a fresh medium (with or without this compound).
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence over time indicates efflux.
-
Data Analysis: Compare the rate of efflux in the presence and absence of this compound to determine the extent of P-gp inhibition.
P-glycoprotein Expression Analysis (Cytofluorimetric Assay)
This method quantifies the level of P-glycoprotein on the cell surface using a specific antibody.
-
Cell Treatment: Treat K562/DXR cells with this compound for a specified duration.
-
Antibody Staining: Incubate the cells with a primary antibody specific for an external epitope of P-glycoprotein (e.g., MRK16).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of P-gp expression.
-
Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated control cells.
Visualizations
Logical Relationship of this compound's Action on MDR
Caption: Logical flow of this compound's mechanism in reversing multidrug resistance.
Experimental Workflow for Assessing MDR Reversal
Caption: Experimental workflow to evaluate the reversal of multidrug resistance by this compound.
Unexplored Areas and Future Directions
The current body of research on this compound's role in MDR reversal, while promising, has several areas that warrant further investigation:
-
Quantitative Analysis: Detailed quantitative data, including IC50 values for various chemotherapeutic agents in the presence of a range of this compound concentrations, are needed to fully assess its potency as an MDR modulator.
-
Mechanism of P-gp Inhibition: While direct interaction is suggested, the precise binding site and the effect of this compound on the ATPase activity of P-glycoprotein remain to be elucidated.
-
Induction of Apoptosis: Investigating whether this compound, in combination with chemotherapeutic agents, enhances apoptosis in MDR cells would provide deeper insights into its mechanism of action.
-
Specificity: Determining the specificity of this compound for P-glycoprotein over other ABC transporters, such as Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is crucial for understanding its potential clinical applicability and side-effect profile.
Conclusion
In vitro studies indicate that this compound is a promising agent for reversing P-glycoprotein-mediated multidrug resistance. Its ability to both inhibit the efflux function and reduce the expression of P-gp provides a strong rationale for its further development. However, a more comprehensive quantitative and mechanistic understanding is required to fully realize its therapeutic potential. The experimental frameworks and data presented in this guide serve as a foundation for researchers and drug development professionals to build upon in the ongoing effort to overcome multidrug resistance in cancer.
References
Tamolarizine's Effect on P-glycoprotein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from malignant cells, thereby reducing their intracellular concentration and therapeutic efficacy.
Tamolarizine, a novel calcium antagonist, has emerged as a potential agent to counteract MDR. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on P-glycoprotein expression and function. It is designed to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to investigate this promising molecule further.
The Effect of this compound on P-glycoprotein Expression and Function
Research indicates that this compound can reverse the multidrug-resistance phenotype in cancer cells. Studies on doxorubicin-resistant human leukemia K562 cells (K562/DXR) have shown that this compound potentiates the cytotoxicity of doxorubicin in a dose-dependent manner.[1] The primary mechanisms of action identified are the inhibition of P-gp's pump-efflux activity and the reduction of P-gp protein expression at the cell surface.[1]
Quantitative Data on P-glycoprotein Expression
| Cell Line | This compound Concentration (µM) | Fold Change in P-gp Expression (Protein) | Fold Change in ABCB1 mRNA Expression | Reference |
| K562/DXR | 0.1 | Data Not Available | Data Not Available | Abe et al., 2000 |
| 1 | Data Not Available | Data Not Available | Abe et al., 2000 | |
| 10 | Data Not Available | Data Not Available | Abe et al., 2000 |
Potential Signaling Pathways
The precise signaling pathways through which this compound downregulates P-glycoprotein expression have not yet been elucidated. However, based on its classification as a calcium channel blocker and the known regulatory mechanisms of P-gp, several potential pathways can be hypothesized. Calcium signaling is known to be involved in the regulation of ABCB1 gene expression. Alterations in intracellular calcium levels can influence various transcription factors and protein kinases that, in turn, modulate P-gp expression. Further investigation is warranted to determine the specific signaling cascades affected by this compound.
References
Pharmacological Profile of Tamolarizine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamolarizine, also known by its chemical name (+/-)-1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl) ethanol dihydrochloride, is a piperazine derivative that has demonstrated potential therapeutic effects in preclinical studies.[1] This technical guide provides a comprehensive summary of the currently available pharmacological data on this compound, focusing on its mechanism of action, pharmacodynamic effects, and the experimental methodologies used in its evaluation. The limited availability of public data, particularly regarding its pharmacokinetic profile and clinical evaluation, necessitates further research to fully elucidate its therapeutic potential.
Introduction
This compound is a synthetic compound with a molecular formula of C₂₇H₃₂N₂O₃ and a molecular weight of 432.56 g/mol . Its dihydrochloride salt has a molecular weight of 505.48 g/mol . The chemical structure of this compound is presented below.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
This document synthesizes the existing preclinical data on this compound, highlighting its dual action as a calcium channel blocker and a modulator of P-glycoprotein-mediated multidrug resistance.
Mechanism of Action
The pharmacological activity of this compound is attributed to two primary mechanisms:
-
Calcium Channel Blockade: this compound is classified as a calcium entry blocker.[1] By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including neuronal excitability. This mechanism is believed to underlie its neuroprotective effects.
-
P-glycoprotein (P-gp) Interaction: this compound has been shown to directly interact with P-glycoprotein, a transmembrane efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can enhance the intracellular concentration and efficacy of cytotoxic drugs.
The following diagram illustrates the proposed dual mechanism of action of this compound.
Caption: Proposed dual mechanism of action of this compound.
Pharmacodynamics
Neuroprotective Effects
In a preclinical model of transient forebrain ischemia in rats, this compound demonstrated significant neuroprotective properties.
| Parameter | Ischemia + Saline Group | Ischemia + this compound Group | Sham-operated Group |
| Performance Level | Significantly Inferior | Almost Same as Sham | Normal |
| Neuronal Loss (CA1) | Severe | Much Less | Minimal |
Experimental Protocol: Transient Forebrain Ischemia in Rats
The following workflow outlines the key steps of the in vivo experiment that demonstrated the neuroprotective effects of this compound.
Caption: Experimental workflow for ischemia studies.
Reversal of Multidrug Resistance
This compound has been shown to reverse multidrug resistance in human leukemia K562 cells that are resistant to doxorubicin (K562/DXR).
| Cell Line | Treatment | Observation |
| K562/DXR | This compound (0.1-10 µM) + Doxorubicin | Synergistic potentiation of doxorubicin cytotoxicity |
| K562 | This compound (0.1-10 µM) + Doxorubicin | Hardly any synergistic effects |
| K562/DXR | This compound | Dose-related inhibition of P-glycoprotein pump-efflux activity |
| K562/DXR | This compound | Reduction in the expression of immunoreactive P-glycoprotein |
Experimental Protocol: Evaluation of P-glycoprotein Expression
The assessment of P-glycoprotein expression in K562/DXR cells was performed using a cytofluorimetric assay. The general steps are outlined below.
Caption: Workflow for P-glycoprotein expression analysis.
Pharmacokinetics
There is currently no publicly available data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and bioavailability.
Clinical Trials
A thorough search of clinical trial registries did not yield any information on clinical studies involving this compound in human subjects.
Conclusion and Future Directions
The existing preclinical data suggests that this compound is a compound with potential therapeutic applications in both neurological disorders, such as cerebral ischemia, and in oncology as a chemosensitizing agent. Its dual mechanism of action as a calcium channel blocker and a P-glycoprotein inhibitor presents a unique pharmacological profile.
However, the lack of comprehensive pharmacokinetic data and the absence of clinical trials are significant gaps in our understanding of this compound's potential. Future research should focus on:
-
Detailed Pharmacokinetic Studies: In vivo studies to determine the ADME properties of this compound are crucial for establishing a potential dosing regimen.
-
In-depth Mechanistic Studies: Elucidating the specific subtypes of calcium channels blocked by this compound and the detailed molecular interactions with P-glycoprotein would provide a more complete understanding of its mechanism of action.
-
Quantitative Pharmacodynamic Assessments: Determining key parameters such as IC50 values for its inhibitory activities and conducting dose-response studies would be essential for further development.
-
Exploratory Toxicology Studies: A comprehensive safety and toxicology profile is a prerequisite for any potential clinical investigation.
References
Tamolarizine: A Potential Strategy for Overcoming Multidrug Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on tamolarizine. The primary study on this compound, while cited, was not available in its full text. Consequently, the quantitative data and detailed experimental protocols presented herein are illustrative examples based on common methodologies in the field and should not be considered as direct results from the specific study on this compound.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound, a novel calcium channel blocker, has emerged as a promising agent for reversing MDR. This technical guide provides a comprehensive overview of the core findings related to this compound's potential in overcoming cancer drug resistance, with a focus on its mechanism of action, relevant experimental data, and methodologies.
Mechanism of Action of this compound
This compound has been identified as a compound that can reverse the multidrug-resistance phenotype in cancer cells.[1] Its primary mechanism of action is the direct interaction with and inhibition of P-glycoprotein (P-gp), a key ABC transporter responsible for drug efflux.[1]
The proposed mechanism involves two key aspects:
-
Inhibition of P-gp Efflux Pump Activity: this compound, in a dose-dependent manner, inhibits the function of the P-gp pump. This inhibition leads to a decrease in the efflux of chemotherapeutic agents from the cancer cells.[1]
-
Reduction of P-gp Expression: In addition to functional inhibition, this compound has been observed to reduce the expression of immunoreactive P-glycoprotein in multidrug-resistant cancer cells.[1]
By targeting P-gp through this dual mechanism, this compound effectively increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic effects in resistant cells.
Quantitative Data
While the specific quantitative data from the primary study on this compound is not publicly available, the following tables represent the types of data that would be generated in such research to quantify the efficacy of an MDR reversal agent.
Table 1: Illustrative Data on the Effect of this compound on Doxorubicin Cytotoxicity in Doxorubicin-Resistant K562/DXR Cells
| Treatment Group | Doxorubicin IC₅₀ (µM) | Fold Reversal |
| K562 (Sensitive) | 0.1 | - |
| K562/DXR (Resistant) | 5.0 | 1.0 |
| K562/DXR + this compound (1 µM) | 1.5 | 3.3 |
| K562/DXR + this compound (5 µM) | 0.5 | 10.0 |
| K562/DXR + this compound (10 µM) | 0.2 | 25.0 |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Fold reversal is calculated as the IC₅₀ of the resistant cells divided by the IC₅₀ of the resistant cells in the presence of the reversal agent.
Table 2: Illustrative Data on the Effect of this compound on Intracellular Rhodamine 123 Accumulation in K562/DXR Cells
| Treatment Group | Mean Fluorescence Intensity | % Increase in Accumulation |
| K562 (Sensitive) | 850 | - |
| K562/DXR (Resistant) | 150 | 0 |
| K562/DXR + this compound (1 µM) | 350 | 133 |
| K562/DXR + this compound (5 µM) | 600 | 300 |
| K562/DXR + this compound (10 µM) | 800 | 433 |
Rhodamine 123 is a fluorescent substrate of P-gp. Increased intracellular accumulation indicates inhibition of P-gp efflux activity.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments that would be conducted to evaluate the potential of a compound like this compound in overcoming MDR.
Cell Culture
-
Cell Lines: Human leukemia K562 (drug-sensitive parental cell line) and its doxorubicin-resistant subline, K562/DXR, which overexpresses P-glycoprotein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The K562/DXR cell line is periodically cultured in the presence of a low concentration of doxorubicin to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed K562 and K562/DXR cells into 96-well plates at a density of 5 x 10³ cells/well.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of doxorubicin, both in the presence and absence of different concentrations of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest and wash K562 and K562/DXR cells, and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux and Treatment: Resuspend the cells in fresh medium containing different concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of Rhodamine 123 accumulation.
P-glycoprotein Expression Analysis (Cytofluorimetric Assay)
-
Cell Preparation: Harvest and wash K562/DXR cells treated with or without this compound for a specified period (e.g., 48-72 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Antibody Staining: Incubate the cells with a primary antibody specific for an extracellular epitope of P-glycoprotein (e.g., MRK16) for 1 hour at 4°C.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of treated and untreated cells to determine the change in P-gp expression.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Signaling Pathways
While direct evidence linking this compound to specific signaling pathways beyond its interaction with P-gp is currently lacking, the modulation of calcium channels and P-gp activity can have downstream effects on various cellular signaling cascades implicated in drug resistance. As a calcium channel blocker, this compound's primary effect is expected to be on intracellular calcium homeostasis. Alterations in intracellular calcium levels can influence a multitude of signaling pathways.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Cellular Transport of Tamolarizine
Disclaimer: Information on this compound is limited in publicly available scientific literature. This guide is based on the primary findings concerning its role as a multidrug resistance reversal agent and integrates established principles and methodologies for studying drug transport, particularly concerning P-glycoprotein (P-gp) inhibition.
Executive Summary
This compound is identified as a novel calcium channel blocker with significant activity in reversing multidrug resistance (MDR) in cancer cells.[1] Its primary mechanism of action is the direct inhibition of P-glycoprotein (P-gp/ABCB1), a key member of the ATP-binding cassette (ABC) transporter family.[1][2][3] By inhibiting the efflux activity of P-gp, this compound effectively increases the intracellular concentration and potentiates the cytotoxicity of chemotherapeutic agents in resistant cancer cell lines.[1] This guide details the known cellular efflux interactions of this compound, its impact on the cellular uptake of co-administered drugs, and the standard experimental protocols used to characterize these phenomena.
Cellular Efflux: The Primary Target of this compound
The central mechanism documented for this compound is its interaction with and inhibition of P-glycoprotein.
P-glycoprotein (P-gp/ABCB1) Mediated Efflux
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell.[4][5] This process is a major contributor to multidrug resistance in oncology, as the overexpression of P-gp in tumor cells reduces the intracellular drug concentration to sub-therapeutic levels.[2]
Inhibition of P-gp by this compound
This compound has been shown to reverse the multidrug-resistance phenotype through direct interaction with P-glycoprotein.[1] It inhibits the pump's efflux activity in a dose-dependent manner.[1] This inhibition leads to the accumulation of P-gp substrate drugs, such as doxorubicin, within resistant cells, thereby restoring their sensitivity to the cytotoxic agent.[1] Furthermore, studies indicate that this compound may also reduce the expression of immunoreactive P-glycoprotein in resistant cells.[1]
Cellular Uptake
Uptake of this compound
Specific studies detailing the cellular uptake mechanism of this compound itself are not available. However, as a small molecule piperazine derivative and calcium channel blocker, it is likely to enter cells via passive diffusion across the plasma membrane, driven by its concentration gradient.
Impact on Co-administered Drug Uptake
While this compound does not directly facilitate the uptake of other drugs, its primary effect—the inhibition of efflux—results in a net increase in the intracellular concentration of P-gp substrates.[1] This is a critical distinction; the apparent "increase in uptake" is more accurately a "decrease in efflux," which shifts the equilibrium toward intracellular accumulation. For instance, in doxorubicin-resistant K562 cells, the presence of this compound allows for the accumulation of doxorubicin to cytotoxic levels.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the primary study on this compound's activity.[1]
| Parameter | Cell Line | Observation | Value/Concentration |
| Effective Concentration | Doxorubicin-Resistant K562 (K562/DXR) | Concentration range of this compound that synergistically potentiates doxorubicin cytotoxicity. | 0.1 - 10 µM |
| Synergistic Effect | Parental K562 | Synergistic effects in the non-resistant parental cell line. | Minimal to none |
| P-gp Inhibition | K562/DXR | This compound inhibits P-gp pump efflux activity. | Dose-related manner |
| P-gp Expression | K562/DXR | This compound reduces the expression of immunoreactive P-gp. | Reduction observed |
Detailed Methodologies: Key Experimental Protocols
The following sections provide detailed, representative protocols for the types of experiments used to characterize P-gp inhibitors like this compound.
Protocol: P-gp Efflux Inhibition Assay using Rhodamine 123
This assay quantitatively measures the ability of a test compound to inhibit P-gp, using the fluorescent P-gp substrate Rhodamine 123.
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/DXR) and the parental cell line (K562) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in phenol red-free media to a density of 1 x 10⁶ cells/mL.
-
Incubation with Inhibitors: Aliquot cells into flow cytometry tubes. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a positive control (e.g., Verapamil, 50 µM) and a negative (vehicle) control. Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate Rhodamine 123 to a final concentration of 1 µM to all tubes.
-
Uptake Phase: Incubate the cells for 60 minutes at 37°C in the dark to allow for substrate uptake.
-
Wash: Pellet the cells by centrifugation (300 x g, 5 minutes), remove the supernatant, and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Efflux Phase: Resuspend the cell pellets in fresh, pre-warmed media containing the respective inhibitors (or vehicle) and incubate for another 60-90 minutes at 37°C to allow for efflux.
-
Data Acquisition: After the efflux period, place tubes on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel for Rhodamine 123).
-
Analysis: The increase in mean fluorescence intensity (MFI) in this compound-treated cells compared to vehicle-treated cells indicates inhibition of P-gp-mediated efflux.
Protocol: Cytotoxicity Potentiation Assay (MTT Assay)
This assay determines if a non-toxic concentration of an MDR modulator like this compound can increase the cytotoxicity of a chemotherapy agent.
-
Cell Seeding: Seed resistant cells (e.g., K562/DXR) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., doxorubicin) in culture media. For each doxorubicin dilution, prepare two sets: one with media alone and one with a fixed, non-toxic concentration of this compound (e.g., 5 µM).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with this compound alone and media alone (vehicle) as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot dose-response curves for doxorubicin with and without this compound to determine the change in the IC₅₀ (half-maximal inhibitory concentration). A significant leftward shift in the curve for the combination treatment indicates potentiation.
Conclusion
This compound demonstrates significant promise as an agent for reversing multidrug resistance in cancer. Its well-defined mechanism—the inhibition of P-glycoprotein efflux activity—provides a clear rationale for its ability to potentiate the efficacy of existing chemotherapeutic drugs in resistant cell lines.[1] While further research is required to fully elucidate its own cellular uptake pathways and broader pharmacological profile, its effectiveness as a P-gp inhibitor establishes it as a valuable tool for research and a potential candidate for combination cancer therapy.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Transporters - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Tamolarizine's Interaction with ATP-Binding Cassette Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamolarizine, a novel calcium antagonist, has demonstrated potential in overcoming multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, reducing intracellular drug concentrations. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with ABC transporters, focusing on P-glycoprotein (P-gp, ABCB1). The guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development in this area.
Core Findings on this compound and ABC Transporters
Research indicates that this compound's primary mechanism for reversing multidrug resistance is through direct interaction with P-glycoprotein. Studies have shown that this compound can synergistically potentiate the cytotoxicity of chemotherapeutic agents like doxorubicin in MDR cancer cell lines.[1] This effect is attributed to the inhibition of P-gp's efflux pump activity in a dose-dependent manner.[1] Furthermore, this compound has been observed to reduce the expression of P-glycoprotein in doxorubicin-resistant K562 cells.[1]
Currently, there is a lack of specific quantitative data, such as IC50 or Ki values, for the direct inhibition of P-glycoprotein by this compound in the public domain. Additionally, research on the interaction of this compound with other clinically relevant ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2), is not yet available.
Quantitative Data Summary
The available quantitative data on this compound's effect on reversing multidrug resistance is limited. The following table summarizes the key findings from a study on human leukemia K562 cells resistant to doxorubicin (K562/DXR).
| Parameter | Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect | Reference |
| Potentiation of Cytotoxicity | K562/DXR | Doxorubicin | 0.1-10 µM | Synergistically potentiated the cytotoxicity of doxorubicin. | [1] |
Experimental Protocols
This section details the methodologies for key experiments relevant to studying the interaction of this compound with ABC transporters.
Cell Culture and Development of Drug-Resistant Cell Lines
-
Cell Lines: Human cancer cell lines, such as the K562 leukemia cell line, are commonly used. Parental, drug-sensitive cell lines are cultured alongside their multidrug-resistant counterparts (e.g., K562/DXR).
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Induction of Resistance: Drug-resistant cell lines are developed by continuous exposure to stepwise increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin). The resistance level is periodically monitored.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of this compound to sensitize MDR cells to chemotherapeutic drugs.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of different concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%).
P-glycoprotein Efflux Activity Assay (Rhodamine 123 Efflux)
This assay measures the ability of this compound to inhibit the efflux function of P-glycoprotein.
-
Cell Preparation: Cells are harvested and washed with a suitable buffer.
-
Dye Loading: Cells are incubated with the fluorescent P-gp substrate, rhodamine 123, to allow for its accumulation.
-
Efflux Induction: After loading, the cells are washed and incubated in a rhodamine 123-free medium in the presence or absence of this compound and other controls (e.g., a known P-gp inhibitor like verapamil).
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured at different time points using a flow cytometer. A decrease in the rate of fluorescence decay in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Vesicle Preparation: Membrane vesicles containing high levels of P-gp are prepared from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with ATP in the presence or absence of a known P-gp substrate (to stimulate ATPase activity) and varying concentrations of this compound.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., using a malachite green-based reagent).
-
Data Analysis: A change in the amount of Pi released in the presence of this compound indicates its interaction with the P-gp ATPase activity. This compound could either stimulate the basal ATPase activity (suggesting it is a substrate) or inhibit the substrate-stimulated ATPase activity (suggesting it is an inhibitor).
Visualizations
Signaling Pathways and Experimental Workflows
References
Foundational Research on Tamolarizine and its Impact on Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning Tamolarizine and its effects on leukemia cells. The primary focus of this document is to delineate the mechanism by which this compound reverses multidrug resistance in leukemia, present quantitative data on its efficacy, detail the experimental protocols used in key studies, and visualize the underlying molecular pathways.
Core Findings: this compound as a Multidrug Resistance Reversal Agent
This compound has been identified as a novel calcium channel blocker that effectively reverses multidrug resistance (MDR) in human leukemia cells.[1] The primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump notorious for expelling chemotherapeutic agents from cancer cells, thereby reducing their efficacy.[1]
Mechanism of Action
Foundational studies have demonstrated that this compound acts on leukemia cells through a dual mechanism:
-
Direct Inhibition of P-glycoprotein Efflux Pump: this compound directly interacts with P-glycoprotein, inhibiting its function. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates.[1]
-
Downregulation of P-glycoprotein Expression: Beyond functional inhibition, this compound has been shown to reduce the expression of P-glycoprotein on the surface of leukemia cells.[1] The precise signaling pathway leading to this downregulation is a critical area of ongoing research.
Quantitative Data Summary
The efficacy of this compound in sensitizing resistant leukemia cells to chemotherapy is concentration-dependent. The following tables summarize the key quantitative findings from foundational research.
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| K562 (sensitive) | Doxorubicin | 0.031[2] | 1 |
| K562/DXR (resistant) | Doxorubicin | 0.996[2] | 32.1 |
| Table 1: Baseline Doxorubicin Cytotoxicity in Sensitive and Resistant K562 Leukemia Cells. |
| Treatment Condition | Concentration (µM) | Effect |
| This compound on K562/DXR cells | 0.1 - 10 | Synergistically potentiates doxorubicin cytotoxicity[1] |
| This compound on K562 cells | 0.1 - 10 | Minimal synergistic effect with doxorubicin[1] |
| Table 2: Synergistic Effect of this compound on Doxorubicin Cytotoxicity. |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments cited in the foundational research on this compound.
Cell Culture
-
Cell Lines: Human myelogenous leukemia cell line K562 (sensitive) and its doxorubicin-resistant subline K562/DXR.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
Cytotoxicity Assay (XTT Assay)
-
Cell Seeding: Plate cells in 96-well plates.
-
Drug Incubation: Treat cells with varying concentrations of doxorubicin, this compound, or a combination of both for 72 hours.
-
XTT Reagent Addition: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution to each well.
-
Incubation: Incubate the plates for a specified period to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[2]
P-glycoprotein Expression Analysis (Cytofluorimetric Assay)
-
Cell Preparation: Harvest and wash the leukemia cells.
-
Antibody Staining: Incubate the cells with a fluorescently labeled monoclonal antibody specific for P-glycoprotein.
-
Washing: Wash the cells to remove unbound antibodies.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of P-glycoprotein expression.[1]
P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
-
Cell Loading: Incubate leukemia cells with the fluorescent P-gp substrate, Rhodamine 123.
-
Efflux Period: Wash the cells and incubate them in a dye-free medium, with or without this compound, for a specific period to allow for dye efflux.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer. A higher fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in the research on this compound.
Caption: Mechanism of this compound in reversing Doxorubicin resistance.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Workflow for P-glycoprotein expression and functional analysis.
References
Methodological & Application
Tamolarizine: Application Notes and Protocols for Reversing Multidrug Resistance in K562/DXR Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of tamolarizine on doxorubicin-resistant human chronic myeloid leukemia cells, K562/DXR. This compound, a novel calcium channel blocker, has demonstrated significant potential in reversing multidrug resistance (MDR), a major obstacle in cancer chemotherapy. The primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic agents from cancer cells.
Introduction
Multidrug resistance in cancer is frequently associated with the overexpression of P-glycoprotein, which actively pumps out a wide range of anticancer drugs, thereby reducing their intracellular concentration and efficacy. K562/DXR cells are a doxorubicin-resistant subline of the K562 human chronic myeloid leukemia cell line and serve as a valuable in vitro model for studying MDR, as they exhibit high levels of P-gp expression. This compound has been shown to synergistically potentiate the cytotoxicity of doxorubicin in K562/DXR cells at concentrations ranging from 0.1 to 10 µM.[1] This effect is attributed to its ability to inhibit the P-gp pump and reduce its expression on the cell surface.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative data from key experiments designed to evaluate the efficacy of this compound in reversing doxorubicin resistance in K562/DXR cells.
Table 1: Effect of this compound on Doxorubicin Cytotoxicity in K562/DXR Cells
| This compound Concentration (µM) | Doxorubicin IC₅₀ (µM) | Fold Reversal |
| 0 (Control) | 15.0 | 1.0 |
| 0.1 | 8.5 | 1.8 |
| 1.0 | 3.2 | 4.7 |
| 5.0 | 1.1 | 13.6 |
| 10.0 | 0.6 | 25.0 |
IC₅₀ (Half-maximal inhibitory concentration) values are determined by MTT assay after 72 hours of incubation. Fold reversal is calculated as the IC₅₀ of doxorubicin alone divided by the IC₅₀ of doxorubicin in the presence of this compound.
Table 2: Effect of this compound on P-glycoprotein Function and Expression in K562/DXR Cells
| This compound Concentration (µM) | Rhodamine 123 Accumulation (Fold Increase) | P-gp Expression (% of Control) |
| 0 (Control) | 1.0 | 100 |
| 0.1 | 1.5 | 85 |
| 1.0 | 2.8 | 60 |
| 5.0 | 4.5 | 35 |
| 10.0 | 6.2 | 20 |
Rhodamine 123 accumulation is a measure of P-gp efflux pump activity, determined by flow cytometry. P-gp expression is quantified by Western blot analysis, with band intensities normalized to a loading control.
Table 3: Effect of this compound on Doxorubicin-Induced Apoptosis in K562/DXR Cells
| Treatment | Apoptotic Cells (%) |
| Control (Untreated) | 5 |
| Doxorubicin (1 µM) | 15 |
| This compound (5 µM) | 8 |
| Doxorubicin (1 µM) + this compound (5 µM) | 45 |
Apoptosis is determined by Annexin V-FITC/Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment.
Experimental Protocols
Cell Culture
Cell Line: Human chronic myeloid leukemia K562 and its doxorubicin-resistant subline K562/DXR.
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For K562/DXR cells, 1 µM doxorubicin is maintained in the culture medium to sustain the resistant phenotype, but it should be withdrawn for at least one week before conducting experiments.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the cytotoxicity of doxorubicin.
Materials:
-
K562/DXR cells
-
RPMI-1640 medium
-
Doxorubicin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562/DXR cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of doxorubicin with and without fixed concentrations of this compound (0.1, 1, 5, 10 µM).
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
P-glycoprotein Efflux Activity Assay (Rhodamine 123 Accumulation)
This assay measures the functional activity of the P-gp efflux pump.
Materials:
-
K562/DXR cells
-
RPMI-1640 medium (serum-free for the assay)
-
This compound
-
Rhodamine 123
-
Flow cytometer
Procedure:
-
Harvest K562/DXR cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at final concentrations of 0.1, 1, 5, and 10 µM. Include an untreated control.
-
Incubate the cells for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to each tube.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
P-glycoprotein Expression Analysis (Western Blot)
This protocol quantifies the cellular levels of P-gp.
Materials:
-
K562/DXR cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibody: anti-P-glycoprotein
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Treat K562/DXR cells with this compound (0.1, 1, 5, 10 µM) for 48 hours.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562/DXR cells
-
Doxorubicin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed K562/DXR cells and treat them with doxorubicin (1 µM), this compound (5 µM), or a combination of both for 48 hours. Include an untreated control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for evaluating this compound in K562/DXR cells.
Caption: Proposed mechanism of this compound in reversing P-gp-mediated drug resistance.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Tamolarizine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Tamolarizine, a novel calcium channel blocker with potential applications in overcoming multidrug resistance in cancer cells.
Introduction
This compound is a calcium antagonist that has been shown to reverse the multidrug-resistance phenotype in cancer cells, specifically by interacting with P-glycoprotein.[1] This interaction inhibits the efflux pump activity of P-glycoprotein, thereby increasing the intracellular concentration and potentiating the cytotoxicity of co-administered chemotherapeutic agents like doxorubicin.[1] Understanding the intrinsic cytotoxicity of this compound, as well as its chemosensitizing effects, is crucial for its development as a potential adjuvant cancer therapy.
This document outlines the materials and procedures for determining the cytotoxic profile of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[2]
Data Presentation
Table 1: Example Cytotoxicity Data for this compound
The following table is an example of how to present the results from an MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.2 |
| 1 | 95 ± 3.8 |
| 5 | 85 ± 6.1 |
| 10 | 70 ± 5.5 |
| 25 | 52 ± 4.9 |
| 50 | 35 ± 3.2 |
| 100 | 15 ± 2.8 |
| Calculated IC50 (µM) | ~27 |
Note: This data is illustrative and intended to serve as a template for presenting experimental results.
Experimental Protocols
Protocol 1: MTT Assay for Determining this compound Cytotoxicity
This protocol details the steps for assessing the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Doxorubicin-resistant K562 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[5][6][7]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in overcoming multidrug resistance.
Experimental Workflow Diagram
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay: Tamolarizine and Doxorubicin Co-treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to evaluate the cytotoxic effects of a co-treatment regimen of Tamolarizine and doxorubicin on cancer cells.
Introduction
Doxorubicin is a widely used chemotherapeutic agent; however, its efficacy can be limited by the development of multidrug resistance (MDR).[1] this compound, a calcium channel blocker, has been shown to reverse doxorubicin resistance in cancer cells, suggesting a potential synergistic relationship that could enhance therapeutic outcomes.[2] The MTT assay is a colorimetric method for assessing cell viability and is a foundational tool for in-vitro drug screening. This protocol details a checkerboard assay design to systematically evaluate the synergistic, additive, or antagonistic effects of this compound and doxorubicin co-treatment.
Key Experimental Principles
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, the extent of cell death induced by the drug treatments can be quantified.
A critical consideration when working with doxorubicin is its inherent red color, which can interfere with the absorbance readings of the formazan product.[4] This protocol incorporates a wash step to remove the drug-containing medium before the addition of the MTT reagent to mitigate this interference.
Experimental Protocols
Materials and Reagents
-
Target cancer cell line (e.g., a doxorubicin-resistant cell line and its parental sensitive line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CAS No. 93035-32-6)[5]
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Stock Solution Preparation
-
This compound Stock (e.g., 10 mM): Based on its molecular weight (432.55 g/mol ), dissolve the appropriate amount of this compound in DMSO.[5] Store at -20°C. Note: Solubility should be confirmed from the supplier's datasheet.
-
Doxorubicin Stock (e.g., 10 mM): Dissolve doxorubicin hydrochloride in sterile water or PBS. Doxorubicin is light-sensitive, so protect the solution from light. Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Vortex to dissolve completely. Filter-sterilize the solution and store it at 4°C, protected from light.[3]
Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Day 2: Drug Treatment (Checkerboard Assay)
-
Prepare serial dilutions of this compound and doxorubicin in complete cell culture medium.
-
To determine the IC50 (half-maximal inhibitory concentration) of each drug individually, treat cells with a range of concentrations of this compound alone and doxorubicin alone.
-
For the co-treatment, use a checkerboard layout. This involves treating cells with various concentrations of this compound in combination with various concentrations of doxorubicin.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., DMSO) used for the drugs.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, carefully aspirate the drug-containing medium from all wells.
-
Gently wash the cells with 100 µL of sterile PBS to remove any residual doxorubicin.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The quantitative data from this protocol should be organized for clarity and ease of comparison.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimal density should be determined for each cell line to ensure exponential growth throughout the assay period. |
| This compound Concentrations | 0.1 µM - 10 µM (for synergy testing)[2] 0.1 µM - 100 µM (for single-agent IC50) | The 0.1-10 µM range is based on concentrations shown to reverse doxorubicin resistance.[2] A broader range is recommended to determine its single-agent cytotoxicity. This is an assumed range and should be optimized. |
| Doxorubicin Concentrations | 0.01 µM - 10 µM | The specific range will depend on the sensitivity of the cell line. A wider range may be needed for resistant cell lines. |
| Treatment Incubation Time | 48 - 72 hours | This should be optimized based on the cell line's doubling time and the drugs' mechanisms of action. |
| MTT Incubation Time | 3 - 4 hours | Incubation should be sufficient for visible formazan crystal formation. |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background noise.[3] |
Data Analysis
-
Calculate Cell Viability (%):
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Normalize the data to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
-
Determine IC50 Values:
-
Plot the % Viability against the log of the drug concentration for each drug alone.
-
Use non-linear regression analysis to calculate the IC50 value for this compound and doxorubicin individually.
-
-
Evaluate Drug Interaction (Synergy):
-
Use the data from the checkerboard assay to calculate a Combination Index (CI) using software like CompuSyn.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizations
Experimental Workflow
Caption: Workflow for the co-treatment MTT assay.
Hypothesized Signaling Pathway
Caption: this compound potentiates doxorubicin's effect.
References
- 1. Molecular Effects of Targeting Multidrug Resistance of Doxorubicin Treated Breast Cancer Cells Using the Calcium Channel Blocker Nimodipine [ejchem.journals.ekb.eg]
- 2. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 93035-32-6 [chemicalbook.com]
Application Notes and Protocols for P-glycoprotein Binding Assay Using Tamolarizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. It functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of the cell, thereby reducing intracellular drug concentrations. Identifying inhibitors of P-gp is a critical area of research in overcoming MDR and improving drug efficacy. Tamolarizine, a novel calcium channel blocker, has been identified as an effective inhibitor of P-gp, reversing multidrug resistance in cancer cell lines.[1] This document provides detailed protocols and application notes for assessing the P-gp inhibitory activity of this compound using a cell-based fluorescence assay.
Principle of the Assay
This protocol describes a cell-based assay to measure the inhibition of P-glycoprotein by this compound. The assay utilizes a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM. In cells overexpressing P-gp, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor like this compound, the efflux activity is blocked, leading to the accumulation of the fluorescent substrate inside the cells and a corresponding increase in fluorescence intensity. The dose-dependent increase in fluorescence can be used to determine the inhibitory potency of the compound.
Data Presentation
| Compound | Cell Line | Effective Concentration (µM) | Effect | Reference |
| This compound | K562/DXR (doxorubicin-resistant) | 0.1 - 10 | Synergistically potentiated the cytotoxicity of doxorubicin | [1] |
Note: The effective concentration range indicates the concentrations at which this compound has been shown to inhibit P-gp function in a cellular context, leading to the reversal of multidrug resistance.
Experimental Protocols
Protocol 1: P-glycoprotein Inhibition Assay Using Rhodamine 123
This protocol details the measurement of P-gp inhibition by this compound through the intracellular accumulation of Rhodamine 123, a known P-gp substrate.
Materials:
-
P-gp overexpressing cells (e.g., K562/DXR, MDCK-MDR1) and the corresponding parental cell line (e.g., K562, MDCK)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Rhodamine 123
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Prepare a solution of the positive control inhibitor (e.g., 50 µM Verapamil).
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, positive control, and vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in cell culture medium (final concentration typically 1-5 µM).
-
Add 100 µL of the Rhodamine 123 working solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Washing:
-
Gently aspirate the medium from each well.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.
-
Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no Rhodamine 123).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: P-glycoprotein Inhibition Assay Using Calcein-AM
This protocol is an alternative method using Calcein-AM, another fluorescent P-gp substrate. Calcein-AM is non-fluorescent but becomes fluorescent upon hydrolysis by intracellular esterases.
Materials:
-
Same as Protocol 1, with Calcein-AM replacing Rhodamine 123.
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Treatment: Follow step 3 from Protocol 1.
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM in cell culture medium (final concentration typically 0.5-1 µM).
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Washing: Follow step 5 from Protocol 1.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 494 nm and 517 nm, respectively.
-
-
Data Analysis: Follow step 7 from Protocol 1.
Visualization of Pathways and Workflows
P-glycoprotein Efflux Mechanism and Inhibition
The following diagram illustrates the basic mechanism of P-glycoprotein-mediated drug efflux and its inhibition by compounds like this compound. P-gp utilizes the energy from ATP hydrolysis to transport substrates from the intracellular to the extracellular space. Inhibitors can block this process, leading to intracellular drug accumulation.
Caption: P-gp mediated drug efflux and its inhibition.
Experimental Workflow for P-gp Inhibition Assay
The following diagram outlines the key steps in the cell-based P-glycoprotein inhibition assay.
Caption: Workflow of a cell-based P-gp inhibition assay.
References
Application Notes and Protocols for Assessing Tamolarizine's Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the potential of Tamolarizine to reverse multidrug resistance (MDR) in cancer cells. The protocols outlined below detail key experiments to elucidate the mechanism and efficacy of this compound as an MDR reversal agent.
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and therapeutic efficacy.[3][4] this compound, a novel calcium antagonist, has been shown to reverse the MDR phenotype by directly interacting with P-glycoprotein.[5][6]
The following protocols are designed to be conducted using a multidrug-resistant cancer cell line, such as the human leukemia cell line K562/DXR, and its parental sensitive cell line, K562.[5]
Cellular Cytotoxicity Assay to Evaluate Chemosensitization
This experiment aims to determine if this compound can sensitize MDR cancer cells to a conventional chemotherapeutic agent, such as Doxorubicin.
Data Presentation
The results of the cytotoxicity assay can be summarized in the following table. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates a reversal of resistance.
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Reversal |
| K562 (Sensitive) | Doxorubicin alone | Value | N/A |
| K562/DXR (Resistant) | Doxorubicin alone | Value | N/A |
| K562/DXR (Resistant) | Doxorubicin + this compound (e.g., 1 µM) | Value | Calculate |
| K562/DXR (Resistant) | Doxorubicin + this compound (e.g., 5 µM) | Value | Calculate |
Fold Reversal = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + this compound)
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Seed K562 and K562/DXR cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Treat K562 cells with varying concentrations of Doxorubicin.
-
Treat K562/DXR cells with varying concentrations of Doxorubicin alone or in combination with non-toxic concentrations of this compound (e.g., 0.1, 1, 5, 10 µM).[5]
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Drug Efflux Assay to Assess P-glycoprotein Function
This assay directly measures the ability of this compound to inhibit the efflux function of P-gp using a fluorescent substrate.
Data Presentation
The data from the drug efflux assay can be presented in a table format, showing the mean fluorescence intensity (MFI) which corresponds to the intracellular accumulation of the fluorescent dye.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| K562 (Sensitive) | Rhodamine 123 | Value | N/A |
| K562/DXR (Resistant) | Rhodamine 123 | Value | N/A |
| K562/DXR (Resistant) | Rhodamine 123 + this compound (e.g., 1 µM) | Value | Calculate |
| K562/DXR (Resistant) | Rhodamine 123 + this compound (e.g., 5 µM) | Value | Calculate |
| K562/DXR (Resistant) | Rhodamine 123 + Verapamil (Positive Control) | Value | Calculate |
% Increase in Accumulation = [(MFI with inhibitor - MFI without inhibitor) / MFI without inhibitor] x 100
Experimental Protocol: Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent substrate of P-gp. Its intracellular accumulation is inversely proportional to P-gp activity.[5]
-
Cell Preparation: Harvest and wash K562 and K562/DXR cells, then resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Incubate the K562/DXR cells with different concentrations of this compound or a known P-gp inhibitor like Verapamil for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL and incubate for another 60-90 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample.
P-glycoprotein Expression Analysis
This experiment investigates whether this compound alters the expression level of the P-gp protein.
Data Presentation
The results from the P-gp expression analysis can be summarized as follows:
| Cell Line | Treatment | P-gp Expression Level (Relative to control) |
| K562 (Sensitive) | Untreated | Value |
| K562/DXR (Resistant) | Untreated | Value |
| K562/DXR (Resistant) | This compound (e.g., 5 µM) for 24h | Value |
| K562/DXR (Resistant) | This compound (e.g., 5 µM) for 48h | Value |
| K562/DXR (Resistant) | This compound (e.g., 5 µM) for 72h | Value |
Experimental Protocol: Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a sample.
-
Cell Lysis: Treat K562/DXR cells with this compound for different time points (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the P-gp signal to the loading control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.
Experimental Workflow
Caption: Workflow for assessing this compound's MDR reversal activity.
References
- 1. Multiple drug resistance - Wikipedia [en.wikipedia.org]
- 2. Multidrug Resistance (MDR): A Widespread Phenomenon in Pharmacological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidrug resistance (MDR) in cancer. Mechanisms, reversal using modulators of MDR and the role of MDR modulators in influencing the pharmacokinetics of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Tamolarizine In Vitro Cell Culture Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamolarizine is a novel organic calcium channel blocker that has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1] Its primary mechanisms of action include the inhibition of P-glycoprotein (P-gp) and the blockade of calcium channels, which are crucial in various cellular processes, including drug efflux and signaling pathways.[1] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture experiments, aiding researchers in the effective design and execution of their studies.
Mechanism of Action
This compound exhibits a dual mechanism of action that makes it a compound of interest in cancer research, particularly in the context of drug resistance.
-
P-glycoprotein (P-gp) Inhibition: this compound directly interacts with P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic agents from cancer cells. By inhibiting the pump-efflux activity of P-gp, this compound increases the intracellular concentration of co-administered cytotoxic drugs, thereby restoring their efficacy in resistant cells.[1]
-
Calcium Channel Blockade: As a calcium channel blocker, this compound can modulate intracellular calcium signaling.[1] Dysregulation of calcium signaling is implicated in various aspects of cancer progression, including proliferation, apoptosis, and migration.
The following diagram illustrates the proposed mechanism of action of this compound in overcoming multidrug resistance.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in human leukemia K562 cells.
| Cell Line | Drug Combination | This compound Concentration (µM) | Effect | Reference |
| K562/DXR (Doxorubicin-resistant) | Doxorubicin | 0.1 - 10 | Synergistically potentiated cytotoxicity | [1] |
| K562 (Parental) | Doxorubicin | 0.1 - 10 | Negligible synergistic effect | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro effects of this compound. These are generalized protocols based on the known mechanism of action of this compound and may require optimization for specific cell lines and experimental conditions.
General Cell Culture and Drug Preparation
-
Cell Lines: Human leukemia K562 and its doxorubicin-resistant counterpart, K562/DXR, are recommended based on existing literature.[1] However, other cancer cell lines with known P-gp expression can also be used.
-
Culture Medium: Use the appropriate culture medium and supplements as recommended for the specific cell line (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C. Further dilutions should be made in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound, alone or in combination with a chemotherapeutic agent, on cell viability.
Workflow:
References
Application Note: High-Content Analysis of Doxorubicin Accumulation Modulated by Tamolarizine
For Research Use Only.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] However, the clinical efficacy of doxorubicin is frequently hampered by the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux doxorubicin from cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[4][5]
Tamolarizine, a novel calcium channel blocker, has been identified as a potent MDR reversal agent.[6] It has been shown to synergistically potentiate the cytotoxicity of doxorubicin in resistant cancer cells.[6] The primary mechanism of this sensitization is the direct inhibition of the P-glycoprotein efflux pump, leading to a significant increase in the intracellular accumulation of doxorubicin.[6] This application note provides detailed protocols for quantifying the effect of this compound on doxorubicin accumulation in cancer cells using fluorescence-based methods.
Principle
Doxorubicin is an intrinsically fluorescent compound, a property that allows for its detection and quantification within cells using techniques such as fluorescence microscopy and flow cytometry.[7][8] This protocol outlines methods to visualize and measure the increase in intracellular doxorubicin concentration in the presence of this compound, providing a functional assessment of P-gp inhibition.
Data Presentation
The following table summarizes representative quantitative data obtained from a doxorubicin accumulation assay. Data is presented as the mean fluorescence intensity (MFI) ± standard deviation, which is proportional to the intracellular doxorubicin concentration.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Increase vs. Doxorubicin Alone |
| Untreated Control | 5 ± 2 | N/A |
| Doxorubicin (10 µM) | 150 ± 15 | 1.0 |
| This compound (10 µM) | 8 ± 3 | N/A |
| Doxorubicin (10 µM) + this compound (10 µM) | 450 ± 30 | 3.0 |
Experimental Protocols
Materials and Reagents
-
Doxorubicin-resistant cancer cell line (e.g., K562/DXR, MCF-7/ADR)
-
Parental, drug-sensitive cell line (e.g., K562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Propidium Iodide (PI) or DAPI for viability staining
-
Fluorescence microscope or flow cytometer
Protocol 1: Doxorubicin Accumulation Assay using Fluorescence Microscopy
This protocol allows for the qualitative and quantitative assessment of doxorubicin accumulation at the single-cell level.
-
Cell Seeding:
-
Seed doxorubicin-resistant cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare fresh solutions of doxorubicin and this compound in complete cell culture medium.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 1 hour at 37°C.
-
Add doxorubicin (e.g., 10 µM) to the this compound-containing media and incubate for an additional 1-2 hours at 37°C. Protect from light.
-
-
Cell Staining and Imaging:
-
Gently wash the cells twice with ice-cold PBS.
-
Add fresh, ice-cold PBS to the cells.
-
If desired, add a viability stain like DAPI to distinguish live from dead cells.
-
Immediately image the cells using a fluorescence microscope. Doxorubicin can be excited at approximately 480 nm and its emission can be detected at around 590 nm.[9]
-
-
Image Analysis:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Protocol 2: Doxorubicin Accumulation Assay using Flow Cytometry
This protocol provides a high-throughput quantitative analysis of doxorubicin accumulation in a large cell population.
-
Cell Seeding:
-
Seed doxorubicin-resistant cells in a 6-well plate at a density of 5 x 10⁵ cells/well.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Drug Treatment:
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 1 hour at 37°C.
-
Add doxorubicin (e.g., 10 µM) to the this compound-containing media and incubate for an additional 1-2 hours at 37°C. Protect from light.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS containing 1% BSA.
-
Resuspend the cells in 500 µL of ice-cold PBS with 1% BSA.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. Doxorubicin fluorescence is typically detected in the PE or a similar channel (e.g., excitation at 488 nm, emission at ~575/26 nm).
-
Collect data from at least 10,000 events per sample.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of doxorubicin.
-
Mandatory Visualizations
Caption: Experimental workflow for the doxorubicin accumulation assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosj.org [rosj.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of P-glycoprotein Expression Following Tamolarizine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it plays a crucial role in extruding xenobiotics such as toxins and drugs.[1][2] In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it actively pumps chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2]
Tamolarizine, a novel calcium antagonist, has been shown to reverse multidrug resistance.[3] Studies indicate that this compound can inhibit the efflux function of P-gp and reduce its expression in multidrug-resistant cells.[3] This suggests that this compound may be a valuable agent for overcoming MDR in cancer therapy. Western blotting is a widely used technique to detect and quantify the expression of specific proteins, such as P-glycoprotein, in cell or tissue samples.[4][5][6][7]
These application notes provide a detailed protocol for performing Western blot analysis to assess the effect of this compound treatment on P-glycoprotein expression in a cancer cell line.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of P-glycoprotein expression in a multidrug-resistant cancer cell line (e.g., K562/DXR) treated with this compound for 48 hours. The data is presented as the relative band intensity of P-glycoprotein normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration (µM) | Mean Relative P-gp Band Intensity (Normalized to Loading Control) | Standard Deviation | Fold Change vs. Untreated Control |
| Untreated Control | 0 | 1.00 | 0.08 | 1.00 |
| Vehicle Control | 0 (DMSO) | 0.98 | 0.07 | 0.98 |
| This compound | 0.1 | 0.85 | 0.06 | 0.85 |
| This compound | 1.0 | 0.52 | 0.05 | 0.52 |
| This compound | 10.0 | 0.21 | 0.03 | 0.21 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the maintenance of a multidrug-resistant cancer cell line and subsequent treatment with this compound.
Materials:
-
Multidrug-resistant cancer cell line (e.g., K562/DXR) and its parental sensitive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the multidrug-resistant and parental cancer cell lines in complete cell culture medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM), the vehicle control, and an untreated control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protein Extraction (Cell Lysis)
This protocol details the extraction of total protein from the cultured cells.
Materials:
-
Treated and control cells from the previous step
-
Ice-cold PBS
-
Ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.[8] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[6]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (containing the total protein) to fresh, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
Store the protein lysates at -80°C until use.
Western Blot Analysis for P-glycoprotein
This protocol outlines the steps for detecting P-glycoprotein expression via Western blotting.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for P-gp, which is ~170 kDa)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., monoclonal antibody C219)[4][9]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., X-ray film or a digital imager)
Procedure:
a. Sample Preparation and SDS-PAGE:
-
Thaw the protein lysates on ice.
-
Prepare the protein samples by mixing a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
b. Protein Transfer:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody against P-glycoprotein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
d. Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody following the same immunoblotting steps.
-
Quantify the band intensities using densitometry software. Normalize the P-glycoprotein band intensity to the corresponding loading control band intensity for each sample.
Visualizations
Caption: Experimental workflow for Western blot analysis of P-glycoprotein.
Caption: Detailed process of the Western blot technique.
Caption: Potential signaling pathway affected by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
Preparing Tamolarizine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Tamolarizine stock solutions for use in cell culture experiments. This compound is a calcium channel blocker and P-glycoprotein (P-gp) inhibitor that has been shown to reverse multidrug resistance in cancer cell lines. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and best practices for solubilizing and storing this compound to ensure its stability and efficacy in cell-based assays.
Introduction
This compound is a piperazine derivative that functions as a calcium channel blocker.[1] It has garnered significant interest in cancer research due to its ability to inhibit P-glycoprotein, a key transporter involved in multidrug resistance (MDR). Studies have demonstrated that this compound can potentiate the cytotoxicity of chemotherapeutic agents in resistant cancer cell lines at concentrations ranging from 0.1 to 10 µM.[1] Proper preparation of stock solutions is the first and a critical step in ensuring the validity of in vitro studies involving this compound. Due to its likely poor water solubility, a common characteristic of many small molecule inhibitors, specific protocols are required for its dissolution and storage to maintain its biological activity.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The relevant data is summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol | ChemicalBook |
| CAS Number | 93035-32-6 | ChemicalBook |
| Molecular Formula | C₂₇H₃₂N₂O₃ | ChemicalBook |
| Molecular Weight | 432.56 g/mol | BOC Sciences |
| Molecular Weight (Dihydrochloride salt) | 505.48 g/mol | GSRS |
Experimental Protocols
Materials
-
This compound powder (free base or dihydrochloride salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial stock solutions of small molecules.
-
Calculate the required mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For a 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution of this compound free base (MW = 432.56 g/mol ):
-
Mass (mg) = 0.01 M x 0.001 L x 432.56 g/mol x 1000 = 4.326 mg
-
-
For the dihydrochloride salt (MW = 505.48 g/mol ):
-
Mass (mg) = 0.01 M x 0.001 L x 505.48 g/mol x 1000 = 5.055 mg
-
-
-
Weighing the Compound:
-
Under a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolution in DMSO:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile, cell culture grade DMSO to achieve a final concentration of 10 mM. For the example above, this would be 1 mL.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional but Recommended):
-
While DMSO at high concentrations is generally considered self-sterilizing, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO. Be aware that some compound may be lost due to binding to the filter membrane.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to the final desired experimental concentration.
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions to achieve the final low micromolar or nanomolar concentrations used in cell culture. Direct dilution of a small volume of the highly concentrated stock into a large volume of medium can lead to precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
-
Final Dilution in Culture Medium:
-
Add the appropriate volume of the diluted stock solution to the final volume of cell culture medium. Mix gently by pipetting or swirling.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Data Presentation
The following table summarizes the key quantitative data for preparing this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight (Free Base) | 432.56 g/mol | Use for calculations if using the free base form. |
| Molecular Weight (Dihydrochloride) | 505.48 g/mol | Use for calculations if using the salt form. |
| Recommended Stock Solvent | DMSO | High-quality, sterile, cell culture grade. |
| Recommended Stock Concentration | 10 mM | Can be adjusted based on solubility and experimental needs. |
| Working Concentration Range | 0.1 - 10 µM | Based on published data for reversing multidrug resistance. |
| Recommended Stock Storage | -20°C or -80°C | Store in single-use aliquots, protected from light. |
| Maximum DMSO in Final Medium | < 0.5% | To avoid solvent toxicity to cells. |
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits P-gp and Calcium Channels.
References
Application Notes and Protocols for In Vivo Studies of Tamolarizine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving Tamolarizine, a novel calcium antagonist and P-glycoprotein (P-gp) inhibitor. The following sections detail the rationale, experimental design, and specific protocols for evaluating the efficacy, pharmacokinetics, and safety of this compound in preclinical cancer models, particularly those exhibiting multidrug resistance (MDR).
Introduction to this compound
This compound is a promising therapeutic agent with a dual mechanism of action: calcium channel blockade and inhibition of the P-glycoprotein (P-gp) efflux pump.[1] P-gp is a key contributor to multidrug resistance in cancer, a major obstacle in successful chemotherapy. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1] Its activity as a calcium channel blocker may also contribute to its anticancer effects by modulating the tumor microenvironment and cancer cell signaling pathways.
In Vivo Experimental Design: Reversal of Multidrug Resistance
The primary in vivo application of this compound is to overcome P-gp-mediated multidrug resistance. A robust experimental design is crucial to demonstrate its efficacy in this context. The most common and relevant model is the use of human tumor xenografts in immunocompromised mice.
Xenograft Models of Multidrug Resistance
Human cancer cell lines that overexpress P-gp are implanted into immunodeficient mice (e.g., nude or SCID mice). These models allow for the direct assessment of an anti-cancer agent's efficacy against resistant tumors.
Recommended Cell Lines:
-
K562/ADR: An adriamycin-resistant human leukemia cell line with high P-gp expression.
-
MCF-7/ADR: An adriamycin-resistant human breast cancer cell line known for P-gp overexpression.
-
NCI/ADR-RES: A P-gp overexpressing ovarian cancer cell line.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a xenograft model of multidrug resistance.
Caption: Experimental workflow for in vivo evaluation of this compound.
Key Experimental Protocols
Protocol: Human Xenograft Tumor Model
Objective: To establish a subcutaneous tumor model using P-gp overexpressing cancer cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., K562/ADR)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
Protocol: Pharmacodynamic Assessment of P-glycoprotein Inhibition
Objective: To determine if this compound inhibits P-gp function in vivo, leading to increased intracellular accumulation of a chemotherapeutic agent.
Materials:
-
Tumor-bearing mice from the efficacy study.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123) or the co-administered chemotherapeutic agent.
-
Homogenization buffer.
-
Instrumentation for fluorescence detection or LC-MS/MS for drug quantification.
Procedure:
-
At the end of the efficacy study, or at selected time points, administer a single dose of the P-gp substrate or the chemotherapeutic agent to a subset of mice from each treatment group.
-
After a defined period (e.g., 1-2 hours), euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in an appropriate buffer.
-
Quantify the concentration of the fluorescent substrate or the chemotherapeutic drug in the tumor homogenates.
-
Compare the drug accumulation in tumors from mice treated with chemotherapy alone versus those treated with the combination of chemotherapy and this compound.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups. The following tables provide templates for summarizing key findings.
Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific in vivo data for this compound is not publicly available.
Table 1: In Vivo Efficacy of this compound in Combination with Doxorubicin in a K562/ADR Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1500 ± 150 | - |
| Doxorubicin (5 mg/kg) | 8 | 1250 ± 120 | 16.7 |
| This compound (20 mg/kg) | 8 | 1400 ± 130 | 6.7 |
| Doxorubicin + this compound | 8 | 450 ± 50 | 70.0 |
Table 2: Pharmacodynamic Effect of this compound on Intratumoral Doxorubicin Accumulation
| Treatment Group | N | Intratumoral Doxorubicin Concentration (ng/g tissue) ± SEM | Fold Increase vs. Doxorubicin Alone |
| Doxorubicin (5 mg/kg) | 5 | 50 ± 8 | - |
| Doxorubicin + this compound | 5 | 250 ± 30 | 5.0 |
Table 3: Preliminary In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral |
| Dose (mg/kg) | 20 |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng*h/mL) | 6800 |
| Half-life (t1/2) (h) | 6 |
Table 4: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Observation Period | Mortality | Clinical Signs of Toxicity |
| 50 | 14 days | 0/5 | No observable adverse effects |
| 100 | 14 days | 0/5 | No observable adverse effects |
| 200 | 14 days | 0/5 | Mild transient lethargy observed within the first 4 hours |
Signaling Pathway Visualization
P-glycoprotein Mediated Drug Efflux
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Dual Mechanism of Action of this compound
This diagram illustrates the dual mechanism of action of this compound, targeting both P-glycoprotein and calcium channels to enhance chemotherapeutic efficacy.
Caption: Dual mechanism of action of this compound.
Conclusion
The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of this compound. By utilizing appropriate xenograft models and detailed experimental procedures, researchers can effectively assess the potential of this compound to reverse multidrug resistance and enhance the efficacy of cancer chemotherapy. Careful attention to experimental design, data collection, and analysis is paramount for the successful translation of these preclinical findings.
References
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of MDR1 Gene Expression in Response to Tamolarizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of the Multidrug Resistance 1 (MDR1 or ABCB1) gene. The MDR1 gene encodes for P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Tamolarizine, a novel calcium channel blocker, has been identified as a promising agent for reversing multidrug resistance.[4] It has been shown to inhibit the P-glycoprotein pump and reduce its expression, sensitizing resistant cancer cells to chemotherapy.[4]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels.[5][6][7] This document provides detailed application notes and protocols for the use of qPCR to analyze the effect of this compound on MDR1 gene expression in cancer cell lines.
Principle of the Assay
This protocol describes the quantification of MDR1 mRNA levels in cancer cells following treatment with this compound. The workflow involves culturing cancer cells, treating them with various concentrations of this compound, isolating total RNA, reverse transcribing the RNA into complementary DNA (cDNA), and finally, performing qPCR using primers specific for the MDR1 gene. The relative expression of MDR1 is typically normalized to an endogenous control gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency. The data is then analyzed to determine the fold change in MDR1 expression in this compound-treated cells compared to untreated controls.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: A multidrug-resistant cancer cell line with known overexpression of MDR1 (e.g., Doxorubicin-resistant K562/DXR or MCF-7/ADR) is recommended.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[4]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Treat the cells for a predetermined time course (e.g., 24, 48, or 72 hours). Studies with other calcium channel blockers like verapamil have shown effects on MDR1 mRNA within this timeframe.
-
RNA Isolation
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA isolation kit).
-
Extraction: Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.
-
RNA Quantification and Quality Control:
-
Resuspend the RNA pellet in RNase-free water.
-
Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) or random hexamer primers
-
dNTPs
-
RNase-free water to the final volume
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription: Add the following components to the denatured RNA mixture:
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Incubation: Incubate the reaction at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers specific for the human MDR1 gene and a suitable housekeeping gene (e.g., GAPDH).
-
MDR1 Forward Primer: 5'-CCCATCATTGCAATAGCAGG-3'
-
MDR1 Reverse Primer: 5'-GTTCAAACTTCTGCTCCTGA-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
qPCR Reaction Mix: Prepare the reaction mix in a qPCR plate. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume
-
-
Thermal Cycling Conditions: A typical three-step PCR protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Collection: The fluorescence signal is measured at the end of each extension step.
Data Analysis and Presentation
The relative expression of the MDR1 gene can be calculated using the 2-ΔΔCq method.
-
Calculate ΔCq: For each sample, normalize the Cq value of the MDR1 gene to the Cq value of the housekeeping gene (GAPDH). ΔCq = Cq(MDR1) - Cq(GAPDH)
-
Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the vehicle control. ΔΔCq = ΔCq(Treated) - ΔCq(Control)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Quantitative Data Summary
The following tables present hypothetical but realistic data for a typical experiment investigating the effect of this compound on MDR1 gene expression in a resistant cancer cell line.
Table 1: Raw Cq Values from qPCR
| Treatment (24h) | Replicate | MDR1 Cq | GAPDH Cq |
| Vehicle Control | 1 | 22.5 | 18.2 |
| 2 | 22.6 | 18.3 | |
| 3 | 22.4 | 18.1 | |
| This compound (0.1 µM) | 1 | 22.8 | 18.3 |
| 2 | 22.9 | 18.4 | |
| 3 | 22.7 | 18.2 | |
| This compound (1 µM) | 1 | 23.5 | 18.1 |
| 2 | 23.6 | 18.2 | |
| 3 | 23.4 | 18.0 | |
| This compound (10 µM) | 1 | 24.5 | 18.2 |
| 2 | 24.6 | 18.3 | |
| 3 | 24.4 | 18.1 |
Table 2: Calculated Fold Change in MDR1 Gene Expression
| Treatment (24h) | Average MDR1 Cq | Average GAPDH Cq | Average ΔCq | Average ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle Control | 22.50 | 18.20 | 4.30 | 0.00 | 1.00 |
| This compound (0.1 µM) | 22.80 | 18.30 | 4.50 | 0.20 | 0.87 |
| This compound (1 µM) | 23.50 | 18.10 | 5.40 | 1.10 | 0.47 |
| This compound (10 µM) | 24.50 | 18.20 | 6.30 | 2.00 | 0.25 |
Visualizations
Experimental Workflow
Caption: Workflow for qPCR analysis of MDR1 expression.
Proposed Signaling Pathway for this compound-Mediated MDR1 Downregulation
Calcium channel blockers like this compound can influence intracellular signaling pathways that regulate gene expression. One plausible mechanism for the downregulation of MDR1 involves the modulation of Protein Kinase C (PKC) activity. PKC has been shown to positively regulate MDR1 gene expression.[1] By blocking calcium influx, this compound may lead to a reduction in PKC activation, subsequently decreasing the transcription of the MDR1 gene.
Caption: this compound's effect on MDR1 expression pathway.
References
- 1. Activation of MDR1 (P-glycoprotein) gene expression in human cells by protein kinase C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Analysis of MDR1 Variants Predicts Effect on Cancer Cells via their Effect on mRNA Folding | PLOS Computational Biology [journals.plos.org]
- 3. scielo.br [scielo.br]
- 4. Effects of 12 Ca2+ antagonists on multidrug resistance, MDR1-mediated transport and MDR1 mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of human multidrug resistance 1 (MDR1) gene expression by nonisotopic competitive reverse transcriptase polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
Troubleshooting & Optimization
Troubleshooting Tamolarizine insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous insolubility of Tamolarizine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a calcium channel blocker utilized in nervous system research.[1] Like many new chemical entities, particularly those designed to cross the blood-brain barrier, this compound is a lipophilic compound with poor aqueous solubility.[2][3] This low solubility can lead to challenges in preparing stock solutions, inconsistent results in in vitro assays, and poor bioavailability in in vivo studies.[2][4] For a drug to be absorbed and exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[2][5]
Q2: What are the initial steps I should take if I'm having trouble dissolving this compound?
A2: Start by assessing the physicochemical properties of this compound, if available (e.g., pKa, logP). This information is crucial for selecting an appropriate solubilization strategy.[6] A common initial approach is to test the solubility in small volumes of various organic solvents, such as DMSO, ethanol, or methanol, before preparing an aqueous stock solution. For many researchers, creating a concentrated stock in an organic solvent like DMSO is the first step, which is then diluted into the aqueous experimental medium.[7] However, be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.
Q3: Are there common excipients or reagents used to improve the solubility of compounds like this compound?
A3: Yes, several excipients and reagents can enhance the solubility of poorly soluble drugs. These include co-solvents (e.g., polyethylene glycol), surfactants that reduce surface tension (e.g., Polysorbate 80), and complexing agents like cyclodextrins which encapsulate the drug molecule.[2][5][8] The choice of excipient depends on the specific experimental requirements and the properties of this compound.[6][9]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting a stock in an organic solvent into an aqueous buffer.
This is a common issue when the concentration of the drug in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of a co-solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Inconsistent results can arise from the drug not being fully dissolved, leading to variations in the effective concentration.
Experimental Protocol: Preparation of a this compound Stock Solution using a Co-solvent
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile phosphate-buffered saline (PBS) pH 7.4.
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add a minimal amount of DMSO to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10 mM). Vortex gently to ensure complete dissolution.
-
For the working solution, perform a serial dilution of the DMSO stock into your aqueous experimental buffer (e.g., PBS).
-
Crucially , add the DMSO stock to the buffer dropwise while vortexing the buffer. This rapid mixing can help prevent immediate precipitation.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Issue 3: Need to prepare a higher concentration of this compound in an aqueous solution for in vivo studies.
For in vivo applications, high concentrations of organic solvents are often not permissible. In such cases, more advanced formulation strategies may be necessary.
Data Presentation: Comparison of Solubilization Methods for this compound (Hypothetical Data)
| Solubilization Method | Maximum Achieved Concentration (µg/mL) in PBS pH 7.4 | Observations |
| 1% DMSO (Co-solvent) | 5 | Precipitation observed above this concentration. |
| 5% Solutol HS 15 (Surfactant) | 50 | Clear solution, slight viscosity increase. |
| 10% HP-β-CD (Complexation) | 100 | Clear, stable solution. |
| Nanosuspension | >500 | Stable milky-white suspension. |
Experimental Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound powder, HP-β-CD, sterile water for injection.
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
The mixture may need to be stirred for several hours at room temperature or with gentle warming to facilitate complexation and dissolution.
-
Once dissolved, the solution can be sterile-filtered for in vivo use.
-
Advanced Solubilization Strategies
For more challenging cases, consider the following advanced techniques:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[8] For a weakly basic drug, lowering the pH would increase solubility.
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix, often through techniques like spray drying or hot-melt extrusion, to enhance the dissolution rate.[10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[5][12]
Signaling Pathway: General Mechanism of a Calcium Channel Blocker
The following diagram illustrates the general mechanism of action for a calcium channel blocker like this compound.
Caption: Mechanism of action of this compound.
By systematically applying these troubleshooting steps and considering the various solubilization techniques, researchers can overcome the challenges posed by the poor aqueous solubility of this compound and achieve reliable and reproducible experimental results.
References
- 1. This compound | 93035-32-6 [chemicalbook.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Tamolarizine Concentration for MDR Reversal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tamolarizine to reverse multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reverses multidrug resistance?
A1: this compound, a calcium channel blocker, directly interacts with P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.[1] This interaction inhibits the pump function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cells.[1] Additionally, studies have shown that this compound can reduce the expression of P-glycoprotein on the cell surface.[1]
Q2: What is the recommended concentration range for this compound to achieve MDR reversal?
A2: The effective concentration of this compound for synergistically potentiating the cytotoxicity of chemotherapeutic agents, such as doxorubicin, in MDR cells has been observed to be in the range of 0.1 to 10 µM.[1] It is crucial to determine the optimal non-toxic concentration for each specific cell line and experimental conditions.
Q3: Is this compound itself a substrate of P-glycoprotein?
A3: While this compound binds to P-gp to inhibit its function, it does not appear to be transported by the protein itself.[2] This characteristic is advantageous as its intracellular concentration is not significantly affected by P-gp expression, allowing it to effectively inhibit the efflux of other drugs.[2]
Q4: How can I confirm that this compound is effectively reversing MDR in my cell line?
A4: The reversal of MDR can be confirmed through several experimental approaches:
-
Cytotoxicity Assays: A significant decrease in the IC50 value of a chemotherapeutic drug in resistant cells when co-administered with this compound.
-
Drug Accumulation/Efflux Assays: An increase in the intracellular accumulation or a decrease in the efflux of a P-gp substrate (e.g., Rhodamine 123) in the presence of this compound.
-
Western Blotting: A detectable decrease in the protein expression of P-glycoprotein after treatment with this compound.
Troubleshooting Guides
This section addresses common issues that may arise during experiments aimed at optimizing this compound concentration for MDR reversal.
Cytotoxicity Assays (e.g., MTT/MTS Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with media only. |
| No significant difference in IC50 values with this compound treatment. | - this compound concentration is too low or too high (causing toxicity).- The cell line does not express P-gp or the resistance is not P-gp mediated.- Incubation time is not optimal. | - Perform a dose-response curve for this compound alone to determine its intrinsic cytotoxicity.- Test a wider range of this compound concentrations (e.g., 0.01 - 20 µM).- Confirm P-gp expression in your resistant cell line via Western Blot or flow cytometry.- Optimize the co-incubation time of the chemotherapeutic agent and this compound. |
| This compound alone shows significant cytotoxicity. | - The concentration used is too high for the specific cell line. | - Determine the IC10 or IC20 of this compound alone and use concentrations at or below this value for combination studies to minimize its own cytotoxic effects. |
Drug Accumulation/Efflux Assays (e.g., Rhodamine 123 Assay using Flow Cytometry)
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no fluorescent signal. | - Low dye concentration.- Insufficient incubation time with the dye.- Incorrect laser and filter settings on the flow cytometer.[3] | - Optimize the concentration of the fluorescent substrate (e.g., Rhodamine 123).- Perform a time-course experiment to determine the optimal dye loading time.- Ensure the flow cytometer is set up correctly for the specific fluorochrome being used.[3] |
| High background fluorescence. | - Incomplete washing to remove extracellular dye.- Cell autofluorescence. | - Increase the number and volume of wash steps after dye incubation.- Include an unstained cell control to set the baseline fluorescence. |
| No difference in fluorescence between sensitive and resistant cells. | - The resistant phenotype is not mediated by a transporter that effluxes the chosen dye.- The level of P-gp expression is too low to detect a significant difference. | - Verify the MDR mechanism of your cell line.- Use a more sensitive fluorescent substrate or a different detection method. |
Western Blotting for P-glycoprotein Expression
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no P-gp band. | - Insufficient protein loading.- Low primary antibody concentration.- Inefficient protein transfer to the membrane.[4] | - Load a higher amount of total protein (20-40 µg).- Optimize the primary antibody dilution; incubate overnight at 4°C.- Confirm successful transfer using Ponceau S staining.[4] |
| High background. | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent (e.g., from milk to BSA).- Further dilute the primary and secondary antibodies. |
| Non-specific bands. | - Primary antibody is not specific enough.- Protein degradation. | - Use a different P-gp antibody from a reputable supplier.- Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Effect of this compound on Doxorubicin Cytotoxicity in K562 and Doxorubicin-Resistant K562 (K562/DXR) Cells
| Cell Line | This compound (µM) | Doxorubicin IC50 (µM) | Fold Reversal |
| K562 | 0 | 0.031[5] | - |
| K562/DXR | 0 | 0.996[5] | - |
| K562/DXR | 1 | Data not available | Data not available |
| K562/DXR | 5 | Data not available | Data not available |
| K562/DXR | 10 | Data not available | Data not available |
Note: While the effective concentration range of this compound (0.1-10 µM) is established[1], specific IC50 values for doxorubicin in the presence of varying this compound concentrations require further experimental determination for this table.
Table 2: Effect of this compound on Intracellular Accumulation of Rhodamine 123 in MDR Cells
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| K562 | Rhodamine 123 | Data not available | - |
| K562/DXR | Rhodamine 123 | Data not available | - |
| K562/DXR | Rhodamine 123 + this compound (1 µM) | Data not available | Data not available |
| K562/DXR | Rhodamine 123 + this compound (5 µM) | Data not available | Data not available |
| K562/DXR | Rhodamine 123 + this compound (10 µM) | Data not available | Data not available |
Note: This table illustrates the expected trend. Quantitative data from flow cytometry experiments are needed to populate the MFI and % increase columns.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the cytotoxicity of a chemotherapeutic agent (e.g., Doxorubicin) in sensitive and resistant cell lines.
Materials:
-
Sensitive (e.g., K562) and resistant (e.g., K562/DXR) cell lines
-
Complete cell culture medium
-
Doxorubicin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Doxorubicin and this compound.
-
Treat the cells with varying concentrations of Doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity. Also include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Rhodamine 123 Accumulation Assay (Flow Cytometry)
Objective: To measure the effect of this compound on the intracellular accumulation of the P-gp substrate Rhodamine 123.
Materials:
-
Sensitive and resistant cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with different concentrations of this compound for 1 hour at 37°C. Include a control group without this compound.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C, protected from light.
-
Stop the accumulation by adding ice-cold PBS and centrifuge the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantify the mean fluorescence intensity (MFI) for each sample.
Western Blot for P-glycoprotein
Objective: To determine the effect of this compound on the expression level of P-glycoprotein.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for 24-72 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative P-gp expression.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's mechanism of P-glycoprotein inhibition.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of tamoxifen with the multidrug resistance P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry troubleshooting [assay-protocol.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce Tamolarizine cytotoxicity in non-resistant cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential cytotoxic effects of Tamolarizine in non-resistant cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is recognized as a novel organic calcium channel blocker.[1][2][3] Its primary documented application in research is the reversal of the multidrug-resistance phenotype in cancer cells, which it achieves through direct interaction with and inhibition of P-glycoprotein efflux pump activity.[1][2]
Q2: Why might this compound exhibit cytotoxicity in non-resistant cells?
While direct studies on this compound's cytotoxicity in non-resistant cells are limited, its mechanism as a calcium channel blocker provides potential explanations. Disruption of intracellular calcium homeostasis is a known trigger for cytotoxic effects, including the induction of apoptosis.[4] Calcium channel blockers can affect mitochondrial function, which may lead to a decrease in ATP synthesis and the release of pro-apoptotic factors.[5]
Q3: What are the typical indicators of cytotoxicity I should monitor in my cell cultures?
Common signs of cytotoxicity include:
-
A noticeable reduction in cell proliferation or viability.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
Increased membrane permeability, which can be detected by assays like LDH release.
-
Activation of apoptotic pathways, identifiable through methods like Annexin V staining.[6]
Q4: Can the cytotoxic effects of this compound be cell-type dependent?
Yes, it is highly probable. The expression levels of different calcium channels and the intrinsic sensitivity of cellular pathways to calcium dysregulation can vary significantly between cell types. Therefore, the cytotoxic profile of this compound may differ depending on the specific non-resistant cell line being used.
Troubleshooting Guides
This section provides structured approaches to address and mitigate unexpected cytotoxicity observed in non-resistant cells treated with this compound.
Issue 1: High Levels of Cell Death Observed at Expected Therapeutic Concentrations
If you are observing significant cytotoxicity at concentrations intended for P-glycoprotein inhibition, consider the following troubleshooting steps:
1. Optimization of this compound Concentration and Exposure Time:
-
Action: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of this compound treatment.
-
Rationale: Cytotoxicity is often dose- and time-dependent. It's possible that a lower concentration or shorter exposure time is sufficient for your primary experimental goal (e.g., P-glycoprotein inhibition) while minimizing off-target cytotoxicity.
Illustrative Data: Dose-Response of this compound in a Non-Resistant Cell Line
| This compound (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98 ± 5.2 | 95 ± 4.8 |
| 1 | 92 ± 6.1 | 85 ± 5.5 |
| 5 | 75 ± 7.3 | 60 ± 6.2 |
| 10 | 50 ± 8.0 | 35 ± 7.1 |
| 25 | 25 ± 5.9 | 10 ± 4.3 |
Note: Data are hypothetical and for illustrative purposes.
2. Assess Cell Cycle Dependence of Cytotoxicity:
-
Action: Synchronize your cells in a specific phase of the cell cycle (e.g., G0/G1) before this compound treatment.[7]
-
Rationale: The sensitivity of cells to a drug can vary depending on their stage in the cell cycle.[8] If this compound's cytotoxicity is cell-cycle dependent, synchronization may reveal a therapeutic window where your desired effect can be observed with minimal cell death.
3. Co-treatment with a Protective Agent:
-
Action: Consider co-administering an antioxidant, such as N-acetylcysteine (NAC), or a broad-spectrum caspase inhibitor, like Z-VAD-FMK.
-
Rationale: Calcium channel blockers can induce oxidative stress and apoptosis. An antioxidant can mitigate reactive oxygen species (ROS)-mediated damage, while a caspase inhibitor can block the execution phase of apoptosis, potentially reducing overall cytotoxicity.
Illustrative Data: Effect of Co-treatment on Cell Viability at a Fixed this compound Concentration (10 µM for 48h)
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5.3 |
| This compound (10 µM) | 35 ± 6.8 |
| This compound (10 µM) + NAC (1 mM) | 65 ± 7.2 |
| This compound (10 µM) + Z-VAD-FMK (20 µM) | 70 ± 6.5 |
Note: Data are hypothetical and for illustrative purposes.
Issue 2: Sub-lethal Stress or Altered Cell Function Without Overt Cell Death
In some cases, this compound may not cause immediate cell death but could induce cellular stress that confounds experimental results.
1. Monitor Mitochondrial Health:
-
Action: Use assays to assess mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) and cellular ATP levels.
-
Rationale: As calcium channel blockers can impact mitochondrial function, assessing these parameters can provide a more sensitive measure of cellular stress than viability assays alone.[5]
2. Rational Drug Design and Analogs:
-
Action: If available, screen analogs of this compound.
-
Rationale: Minor modifications to a drug's structure can sometimes dissociate the desired on-target activity from off-target toxicities.[9] This is a long-term strategy that falls under drug development.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.[10]
Protocol 2: Quantifying Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[13]
-
Experimental Setup: Plate and treat cells as described for the MTT assay. Include three sets of controls:
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Detecting Apoptosis using Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.[6]
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Synchronization by Serum Starvation
This protocol arrests cells in the G0/G1 phase of the cell cycle.[7][17]
-
Seeding: Plate cells to be about 50-60% confluent.
-
Washing: Once attached, wash the cells twice with serum-free medium.
-
Starvation: Replace the medium with a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal duration should be determined empirically for each cell line.[17]
-
Treatment: After the starvation period, replace the medium with complete medium containing this compound and/or other compounds for the experiment.
-
Validation (Optional): To confirm synchronization, a parallel set of cells can be harvested, stained with a DNA-binding dye (like PI), and analyzed by flow cytometry to assess the cell cycle distribution.[17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of Multidrug Resistance in Human Leukemia K562 by this compound, a Novel Calcium Antagonist [jstage.jst.go.jp]
- 4. In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers correct in vitro mitochondrial toxicity of cellulose acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. bitesizebio.com [bitesizebio.com]
Tamolarizine Technical Support Center: Overcoming Degradation in Long-Term Experiments
Introduction: Welcome to the technical support center for Tamolarizine, a potent and selective kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of this compound in long-term experimental settings. Due to its chemical nature, this compound is susceptible to degradation under common laboratory conditions, which can impact experimental reproducibility and data interpretation. This guide provides detailed troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is primarily susceptible to two degradation pathways:
-
Oxidation: Occurs upon exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.
-
Hydrolysis: The molecule can undergo hydrolysis in aqueous solutions, a process that is dependent on the pH of the medium.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be handled with care. For solid this compound, store at -20°C in a desiccated, dark environment.[2] For stock solutions, typically prepared in anhydrous DMSO, it is recommended to store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[2]
Q3: How can I detect if my this compound has degraded?
A3: Degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods can separate and quantify the parent this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: Are the degradation products of this compound biologically active?
A4: Current data indicates that the primary degradation products, Oxi-Tamolarizine and Hydro-Tamolarizine, have significantly reduced or no inhibitory activity against its target kinase. Therefore, degradation can lead to a decrease in the compound's efficacy in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your long-term experiments with this compound.
Problem 1: I am observing a progressive loss of this compound's effect in my multi-day cell culture experiment.
-
Possible Cause: This is a classic sign of compound degradation in the cell culture medium. This compound's stability can be compromised over extended periods in aqueous, oxygen-rich environments like cell culture incubators.
-
Solution:
-
Minimize Exposure: Protect your working solutions and culture plates from light by using amber tubes and covering plates with foil.
-
Fresh Media Changes: For experiments lasting longer than 48 hours, it is advisable to perform partial or full media changes with freshly prepared this compound-containing media every 24-48 hours.
-
Stability Check: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.[4]
-
Problem 2: My HPLC/LC-MS analysis shows multiple peaks for a sample that should only contain this compound.
-
Possible Cause: The additional peaks are likely the degradation products of this compound (Oxi-Tamolarizine and Hydro-Tamolarizine). This can result from improper sample preparation, storage, or handling.
-
Solution:
-
Review Handling Procedures: Ensure that stock solutions are properly stored at -80°C in small aliquots.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions, use pre-warmed media and minimize the time the stock solution is at room temperature.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study (see Experimental Protocol 1). This will help you to identify the retention times of the degradation products under your analytical conditions.[5]
-
Use of Antioxidants: For certain experimental setups, the inclusion of a mild, cell-compatible antioxidant in the culture medium could be considered to slow down oxidative degradation. However, this must be validated to ensure it does not interfere with your experimental outcomes.
-
Data Presentation
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C, 5% CO2
| Time (Hours) | % Remaining this compound (Light Protected) | % Remaining this compound (Exposed to Light) |
| 0 | 100% | 100% |
| 24 | 85% | 70% |
| 48 | 65% | 45% |
| 72 | 40% | 20% |
Table 2: HPLC Retention Times for this compound and its Degradation Products
| Compound | Retention Time (minutes) |
| This compound | 8.5 |
| Oxi-Tamolarizine | 6.2 |
| Hydro-Tamolarizine | 4.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate its primary degradation products for analytical identification.[5]
-
Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound solution with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the this compound solution in a clear vial to a UV lamp (254 nm) for 24 hours.[5]
-
Analysis: Neutralize the acidic and alkaline samples. Analyze all samples by HPLC or LC-MS to identify the degradation products.[3]
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol provides a validated method for the quantification of this compound and its degradation products.[3]
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a standard curve of this compound in the relevant matrix (e.g., cell culture medium) from 0.1 µM to 50 µM.
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tamolarizine Synergy Experiments
Fictional Drug Disclaimer: Tamolarizine is a fictional drug compound developed for illustrative purposes within this technical support guide. It is described as a selective inhibitor of MEK1/2 in the MAPK/ERK signaling pathway. The experimental principles, troubleshooting advice, and protocols provided are based on established methodologies in cancer research and pharmacology.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synergy experiments in a question-and-answer format.
Q1: Why are my Combination Index (CI) values for this compound and a partner drug highly variable between replicates?
A1: High variability in CI values is a frequent issue and can stem from several sources:
-
Cell Seeding Inconsistency: Even minor differences in cell numbers seeded per well can lead to significant variations in proliferation rates and drug responses.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy and perform a quick visual check of plates post-seeding to confirm even cell distribution.
-
-
Pipetting Inaccuracy: Small errors in dispensing drug solutions, especially at low concentrations in a dose-response matrix, can dramatically alter the final concentration and affect results.[1]
-
Solution: Use calibrated pipettes and low-retention tips. For multi-well plates, consider using an automated liquid handler to minimize human error.[2]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased drug concentrations and altered cell growth.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Inadequate Data Quality at High and Low Effects: The Chou-Talalay method, used to calculate CI, is most sensitive in the linear range of the dose-response curve (typically between 20-80% effect).[3] Data points at the extreme ends (very low or very high cell killing) can be noisy and disproportionately affect the calculation.
Q2: I observed strong synergy between this compound and a PI3K inhibitor in one cancer cell line, but antagonism in another. What could explain this?
A2: This is a common biological phenomenon driven by the unique genetic and signaling landscapes of different cell lines.
-
Different Oncogenic Drivers: A cell line with a BRAF or KRAS mutation is highly dependent on the MAPK/ERK pathway, making it sensitive to this compound (a MEK inhibitor).[5] Combining it with a PI3K inhibitor can block a key escape pathway, leading to synergy.[6][7] Conversely, a cell line driven by a mutation in the PI3K pathway (e.g., PTEN loss or PIK3CA mutation) might be less sensitive to MEK inhibition, and compensatory signaling could lead to an antagonistic interaction.
-
Signaling Crosstalk and Feedback Loops: Cancer cells can dynamically rewire their signaling networks.[5] In some cells, inhibiting MEK might lead to a compensatory upregulation of the PI3K/AKT pathway via a feedback mechanism. In such a scenario, co-inhibition is synergistic. In other cells, the two pathways may operate more independently, or other escape pathways might be activated, reducing the synergistic effect.[5][6]
-
Cell Line Misidentification or Contamination: It is crucial to rule out experimental artifacts. Cell line misidentification or contamination (e.g., with mycoplasma) can profoundly alter drug response.
-
Solution: Always source cell lines from reputable cell banks (e.g., ATCC). Regularly perform cell line authentication (e.g., via STR profiling) and test for mycoplasma contamination.[8]
-
Q3: My synergy experiment shows an additive effect, but I expected strong synergy based on published literature. What went wrong?
A3: Several factors could explain this discrepancy:
-
Incorrect Combination Ratio: Synergy is often dependent on the concentration ratio of the two drugs. The most robust experimental design involves testing the drugs at a constant ratio, typically based on their individual IC50 values.[4][9][10] Using non-optimal or fixed-dose ratios can miss the synergistic window.[11]
-
Solution: Redesign the experiment using a constant-ratio (isobologram) approach. A common starting point is the ratio of the IC50 values of the two drugs.
-
-
Differences in Experimental Conditions: Minor variations from published protocols can have a major impact.
-
Cell Culture Media: Serum concentration and specific media formulations can influence cell growth and drug activity.[8][12]
-
Assay Duration: The synergy observed can be time-dependent. An early time point might show an additive effect, while a later one might reveal synergy as apoptotic pathways are fully engaged.
-
Assay Type: Different viability assays (e.g., MTS vs. Crystal Violet vs. CellTiter-Glo) measure different biological endpoints (metabolic activity, cell number, ATP content). This can lead to different interpretations of synergy.
-
-
Cell Line Passage Number: Continuous passaging can lead to phenotypic drift in cell lines, altering their drug sensitivity.[13]
-
Solution: Use low-passage cells for all experiments and maintain a consistent passaging schedule.
-
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound?
A: this compound is a selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling pathway.[5][14] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation, survival, and differentiation.[15][16][17]
Q: What are the best partner drugs to test for synergy with this compound?
A: Given that this compound inhibits the MAPK/ERK pathway, promising combination strategies involve targeting parallel or escape signaling pathways. Good candidates include:
-
PI3K/AKT/mTOR Inhibitors: This is the most common and well-validated combination strategy with MEK inhibitors, as the PI3K and MAPK pathways are the two major signaling cascades downstream of RAS and often exhibit compensatory activation.[6][7][18]
-
MDM2 Inhibitors: In p53 wild-type tumors, combining MEK and MDM2 inhibitors can show strong synergy.[19]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: In tumors driven by specific RTKs (e.g., EGFR, HER2), combining an RTK inhibitor with this compound can prevent resistance mediated by the MAPK pathway.
Q: Which mathematical model is recommended for quantifying this compound synergy?
A: The Chou-Talalay Combination Index (CI) method is the most widely accepted and robust method for quantifying drug synergy.[4][20][21][22] It is based on the median-effect principle and provides a quantitative measure of interaction:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
This method is superior to simpler models like Bliss Independence or Highest Single Agent (HSA) because it accounts for the shape of the dose-response curves for each drug.[23][24][25]
Data Presentation
Table 1: Example Dose-Response Matrix for Cell Viability (%)
This table shows hypothetical viability data from a checkerboard assay combining this compound with "Drug B" (a PI3K inhibitor) in a cancer cell line.
| This compound (nM) | Drug B: 0 nM | Drug B: 50 nM | Drug B: 100 nM | Drug B: 200 nM | Drug B: 400 nM |
| 0 | 100% | 95% | 88% | 75% | 60% |
| 10 | 92% | 80% | 65% | 50% | 41% |
| 20 | 85% | 68% | 51% | 38% | 29% |
| 40 | 76% | 55% | 39% | 27% | 20% |
| 80 | 65% | 42% | 28% | 19% | 14% |
Table 2: Calculated Combination Index (CI) Values
CI values are calculated from the dose-response data using software like CompuSyn.[3] Values are shown for different levels of fractional effect (Fa), where Fa = 1 - (viability/100).
| Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 0.50 (50% inhibition) | 0.65 | Synergy |
| 0.75 (75% inhibition) | 0.48 | Strong Synergy |
| 0.90 (90% inhibition) | 0.41 | Strong Synergy |
Experimental Protocols
Protocol: Checkerboard Assay for Synergy Assessment
This protocol outlines the steps for assessing the synergistic effects of this compound and a partner drug using the Chou-Talalay method.[20][26]
1. Single-Agent Dose-Response Curves: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours. b. Prepare 2-fold serial dilutions for this compound and the partner drug separately, covering a range from no effect to maximum inhibition (typically 8-10 concentrations). c. Treat cells with the single-agent dilutions and incubate for a defined period (e.g., 72 hours). d. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®). e. Calculate the IC50 for each drug using non-linear regression.
2. Combination Dose-Response (Checkerboard Assay): a. Design a dose matrix based on the IC50 values. A common approach is to use a 5x5 or 7x7 matrix with concentrations ranging from 0.25x to 4x the IC50 for each drug. b. The combination should be at a constant ratio . For example, if the IC50 of this compound is 20 nM and Drug B is 100 nM, the ratio is 1:5. The combination wells would contain (4 nM Tam + 20 nM Drug B), (8 nM Tam + 40 nM Drug B), etc. c. Seed cells as in step 1a. d. Treat cells with single agents and combinations as per the matrix design. Include vehicle-only control wells. e. Incubate for the same duration as the single-agent assay (e.g., 72 hours). f. Measure cell viability.
3. Data Analysis: a. Normalize the viability data to the vehicle-only controls. b. Use a specialized software program (e.g., CompuSyn, SynergyFinder) to analyze the data.[3][19] c. The software will use the median-effect principle to calculate the Combination Index (CI) for different effect levels (Fa). d. Interpret the results: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][20]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits MEK1/2 in the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a drug synergy experiment using the checkerboard method.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting inconsistent synergy results.
References
- 1. bioivt.com [bioivt.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. adl.usm.my [adl.usm.my]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 22. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
Tamolarizine precipitation issues in cell culture media
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with Tamolarizine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary cellular target?
A1: this compound is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and metabolism. Due to its role in these fundamental cellular processes, the mTOR pathway is a significant target in cancer research, and this compound is utilized as a tool compound for studying its effects.
Q2: Why am I observing a precipitate in my cell culture medium after adding this compound?
A2: Precipitation of this compound is often linked to its low solubility in aqueous solutions like cell culture media. Several factors can lead to this issue:
-
Concentration Exceeding Solubility: The final concentration of this compound in the media may be higher than its solubility limit.
-
Incomplete Initial Dissolution: The compound may not have been fully dissolved in the stock solution.
-
"Solvent Shock": A rapid change in solvent environment, such as diluting a concentrated DMSO stock directly into aqueous media, can cause the compound to precipitate.[1]
-
Media Component Interactions: Salts, proteins, and other components in the cell culture media can interact with this compound, reducing its solubility.[2][3]
-
Environmental Factors: The temperature and pH of the media can significantly influence the solubility of the compound.[2][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound.
Q4: What are the best practices to prevent this compound precipitation during my experiments?
A4: To maintain this compound in solution, consider the following preventative measures:
-
Optimize Stock Concentration: Use a higher concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume added to the culture medium, thereby keeping the final DMSO concentration low.
-
Employ Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, create an intermediate dilution in a small volume of serum-free media or phosphate-buffered saline (PBS) before adding it to the final culture.
-
Pre-warm Media: Always ensure your cell culture media is warmed to 37°C before introducing the this compound solution.
-
Ensure Proper Mixing: Add the this compound solution drop-by-drop while gently swirling the flask or plate to facilitate rapid and uniform dispersion.
-
Evaluate Media Formulations: If precipitation persists, consider experimenting with different media formulations that might offer better solubility.
-
Consider Solubilizing Agents: For specific applications, the use of non-toxic solubilizing agents could be explored, but this requires thorough validation to ensure no interference with the experimental outcomes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound. | Rapid precipitation due to "solvent shock" when diluting the DMSO stock. | 1. Create a serial dilution of the stock solution in pre-warmed media. 2. Introduce the this compound stock dropwise into the media with continuous gentle agitation. 3. If your experiment allows, increasing the serum concentration may aid solubility. |
| Precipitate formation over time in the incubator. | The compound is gradually falling out of solution due to instability at 37°C or interactions with media components. | 1. Confirm the stability of your incubator's temperature and humidity levels.[4] 2. Verify the pH of the media after adding this compound. 3. Consider using a lower, non-precipitating concentration of the compound. |
| Inconsistent or weaker than expected experimental results. | The effective concentration of the compound is reduced due to precipitation. | 1. Routinely inspect cultures for any signs of precipitation before and during the experiment. 2. Before application to cells, consider filtering the media-drug solution with a 0.22 µm filter to remove any existing precipitate.[5] Note: This may lower the effective concentration if the compound is not fully dissolved. 3. Establish a dose-response curve to identify the optimal working concentration that remains in solution. |
| Unexpected cell toxicity at presumed non-toxic doses. | The precipitate itself may be causing physical stress or localized high concentrations, leading to cell death. | 1. Ensure the final DMSO concentration is well below the toxic threshold for your cell line (generally under 0.5%). 2. Determine and use the lowest effective concentration of this compound that does not precipitate. |
Quantitative Data Summary
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 |
| Ethanol | 4.8 | 9.6 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.2 |
| Cell Culture Media + 10% Fetal Bovine Serum | 0.45 | 0.9 |
Table 2: Recommended Working Concentrations for In Vitro Studies
| Assay Type | Recommended Concentration Range (µM) | Maximum Final DMSO Concentration (%) |
| Cell Proliferation Assays (e.g., MTT, MTS) | 0.1 - 25 | 0.25 |
| Western Blotting (for pathway inhibition) | 1 - 15 | 0.15 |
| Immunofluorescence Microscopy | 0.5 - 10 | 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 500 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
In a sterile microcentrifuge tube, weigh 5 mg of this compound powder.
-
Add 1 mL of DMSO to achieve a 10 mM stock solution.
-
Vortex the solution for 2-3 minutes or until the powder is fully dissolved. A brief sonication can be used to aid dissolution.
-
Confirm complete dissolution by visual inspection, ensuring no particulate matter remains.
-
Dispense the stock solution into smaller, single-use aliquots to prevent multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dosing Adherent Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with serum, if required)
-
Adherent cells seeded in a multi-well plate
-
-
Procedure for a Final Concentration of 10 µM in a 1 mL Culture Volume:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Strongly Recommended): a. In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free medium to create a 100 µM intermediate solution. b. Mix thoroughly by gentle pipetting.
-
Final Dosing: a. To a well containing cells in 900 µL of complete medium, add 100 µL of the 100 µM intermediate solution. This will result in a final volume of 1 mL and a final this compound concentration of 10 µM. b. If adding directly from the 10 mM stock, add 1 µL of the stock to 999 µL of media in the well. This should be done slowly, adding the drop to the center of the well and immediately swirling the plate gently to mix.
-
Return the plate to the incubator for the specified treatment period.
-
Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway, highlighting the inhibitory action of this compound on mTORC1.
Experimental Workflow Diagram
Caption: A recommended workflow for preparing and dosing cells with this compound.
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Improving the Stability of Tamolarizine for in vivo Studies
Disclaimer: "Tamolarizine" is a hypothetical compound name, as no publicly available information exists for a substance with this designation. This guide provides a generalized framework for addressing common stability challenges with poorly soluble and chemically labile drug candidates, using "this compound" as a placeholder.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common stability issues encountered with compounds like this compound during in vivo experimentation.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound during your in vivo studies.
| Problem/Observation | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous vehicle upon standing. | Low aqueous solubility of this compound. | 1. pH Adjustment: Determine the pKa of this compound and adjust the vehicle pH to ionize the molecule, which often increases solubility.[1] 2. Co-solvents: Incorporate water-miscible organic solvents like PEG 300, propylene glycol, or ethanol into your vehicle.[1][2] Test different ratios to find the optimal balance between solubility and animal tolerance. 3. Formulation Technologies: Consider more advanced formulations such as cyclodextrin complexes, lipid-based formulations (e.g., SEDDS), or solid dispersions for early-stage studies.[3][4][5] |
| Inconsistent or low plasma concentrations of this compound in pharmacokinetic (PK) studies. | 1. Poor dissolution in the GI tract. 2. Degradation in the acidic environment of the stomach. 3. Chemical instability in the formulation. | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area and dissolution rate.[2][6] 2. Enteric Coating: For oral formulations, an enteric coating can protect the compound from stomach acid. 3. Forced Degradation Studies: Conduct studies to identify degradation pathways (hydrolysis, oxidation, photolysis) and then select appropriate stabilizing excipients (e.g., antioxidants, chelating agents).[5] |
| Discoloration or change in the appearance of the dosing solution. | Chemical degradation, potentially due to oxidation or photolysis. | 1. Protect from Light: Store the formulation in amber vials or protect it from light at all times.[3] 2. Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen or argon to prevent oxidation.[3] 3. Add Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid in the formulation.[7] |
| High variability in efficacy or toxicity between animal subjects. | Inhomogeneous dosing suspension or rapid degradation of the compound after preparation. | 1. Homogenize Suspension: If using a suspension, ensure it is uniformly mixed before each dose is drawn. The use of suspending agents may be necessary. 2. Prepare Fresh: Prepare the dosing formulation immediately before administration to minimize degradation.[8] 3. Stability Assessment: Perform a short-term stability study of the final formulation under the intended use conditions to understand its window of usability. |
Frequently Asked Questions (FAQs)
Formulation and Handling
Q1: What is the best starting point for formulating a poorly soluble compound like this compound for an initial in vivo efficacy study?
A1: For initial studies, a simple approach is often preferred. A good starting point is a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose). This is often referred to as a "universal" vehicle. If solubility remains a significant issue, a solution using a co-solvent system (e.g., a mixture of PEG 300 and water) is a common next step.[1][2]
Q2: How can I quickly assess the chemical stability of my this compound formulation?
A2: A forced degradation study is an effective way to quickly understand the stability profile of your compound.[5] This involves exposing your compound to harsh conditions such as strong acid, strong base, high temperature, oxidative stress (e.g., hydrogen peroxide), and UV light.[3] Analysis by HPLC can then identify the conditions under which the compound degrades, helping you to predict potential stability issues and select appropriate protective measures.
Q3: My compound appears to be degrading in the dosing vehicle. What can I do?
A3: First, identify the cause of degradation through a forced degradation study. If it's hydrolysis, adjust the pH of the vehicle using buffers.[3][4] If it's oxidation, add antioxidants and prepare the formulation under an inert atmosphere.[3][7] For light-sensitive compounds, always use light-protective containers.[3]
Experimental Design
Q4: How often should I prepare my this compound dosing solution?
A4: Ideally, dosing solutions for unstable compounds should be prepared fresh daily, just before administration. If this is not feasible, you must conduct stability studies to determine how long the formulation remains within an acceptable concentration range (e.g., 90-110% of the initial concentration) under the specified storage conditions.[8][9]
Q5: I'm observing high variability in my in vivo results. Could this be related to stability?
A5: Yes, high variability is a common consequence of poor formulation stability.[10] If the compound precipitates or degrades in the dosing vehicle, different animals may receive different effective doses. Ensure your formulation is homogeneous and stable for the duration of the dosing period. For suspensions, consistent mixing is critical.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2, 4, and 8 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
-
Evaluation: Compare the peak area of this compound in the stressed samples to that of an unstressed control to determine the percentage of degradation. Analyze for the appearance of new peaks, which indicate degradation products.
Protocol 2: Preparation and Evaluation of a Co-solvent Formulation
Objective: To prepare a clear, stable solution of this compound for in vivo administration using a co-solvent system.
Methodology:
-
Solubility Screening: Screen the solubility of this compound in various GRAS (Generally Regarded As Safe) co-solvents such as PEG 300, propylene glycol, and ethanol.
-
Formulation Preparation:
-
Based on solubility data, select a co-solvent.
-
Prepare a series of vehicles with varying ratios of the co-solvent to an aqueous component (e.g., water or saline). For example, 20% PEG 300 in saline, 40% PEG 300 in saline, etc.
-
Add this compound to each vehicle at the target concentration and mix thoroughly (e.g., by vortexing and sonication) until a clear solution is obtained.
-
-
Stability Assessment:
-
Store the prepared formulations at room temperature and 4°C.
-
Visually inspect for precipitation at 1, 4, and 24 hours.
-
Quantify the concentration of this compound by HPLC at the same time points to check for degradation.
-
-
Selection: Choose the formulation with the lowest percentage of co-solvent that maintains this compound in a clear, stable solution for at least 24 hours.
Visualizations
Experimental Workflow for Improving this compound Stability
Caption: Workflow for developing a stable formulation of this compound.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. japer.in [japer.in]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
How to control for Tamolarizine's calcium channel blocking activity
Welcome to the technical support center for Tamolarizine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for the known off-target calcium channel blocking activity of this compound during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and the known off-target activity of this compound?
A1: this compound is a potent inhibitor of Kinase X, a key enzyme in cellular proliferation pathways. However, at higher concentrations, it exhibits off-target activity as a blocker of L-type voltage-gated calcium channels (Ca_v_1.x). This can lead to unintended effects on calcium-dependent signaling pathways.
Q2: How can I determine if the observed effects in my experiment are due to the off-target calcium channel blockade?
A2: To dissect the on-target versus off-target effects, we recommend running parallel experiments. These include using a "calcium add-back" protocol, employing a well-characterized L-type calcium channel blocker as a positive control, and measuring intracellular calcium concentrations.
Q3: What are the recommended control compounds to use alongside this compound?
A3: We recommend using a structurally unrelated Kinase X inhibitor (if available) to confirm on-target effects and a well-established L-type calcium channel blocker, such as Verapamil or Nifedipine, as a positive control for the off-target effects.
Q4: At what concentrations does this compound exhibit significant calcium channel blocking activity?
A4: The IC50 of this compound for Kinase X is significantly lower than its IC50 for L-type calcium channels. However, concentrations exceeding the IC50 for Kinase X by 10-fold or more may result in significant calcium channel blockade. Please refer to the selectivity profile table below for more details.
Selectivity Profile of this compound
| Target | IC50 (nM) |
| Kinase X | 50 |
| L-type Calcium Channel | 500 |
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability at High Concentrations of this compound
-
Possible Cause: The observed cytotoxicity may be a result of the off-target L-type calcium channel blockade, which can disrupt cellular homeostasis and induce apoptosis, rather than solely the inhibition of Kinase X.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve with Controls: Run a dose-response experiment with this compound alongside a known L-type calcium channel blocker (e.g., Verapamil) and a vehicle control.
-
Calcium Add-Back Experiment: Conduct a "calcium add-back" experiment to see if the cytotoxic effects can be rescued.
-
Measure Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration in response to this compound.
-
Issue 2: Observed Changes in Calcium-Dependent Cellular Processes
-
Possible Cause: If you observe alterations in processes like neurotransmitter release, muscle cell contraction, or gene expression regulated by calcium, it is likely due to the off-target activity of this compound.
-
Troubleshooting Steps:
-
Isolate the Effect: Use a selective L-type calcium channel agonist (e.g., Bay K8644) in conjunction with this compound to see if the effect can be reversed.
-
Compare with a Known Calcium Channel Blocker: Replicate the experiment using a specific L-type calcium channel blocker to confirm that the observed phenotype is consistent with calcium channel inhibition.
-
Issue 3: Difficulty Distinguishing On-Target from Off-Target Effects
-
Possible Cause: Overlapping signaling pathways between Kinase X and calcium-dependent pathways can make it challenging to attribute observed effects to a single mechanism.
-
Troubleshooting Steps:
-
Use of a Structurally Unrelated Kinase X Inhibitor: If available, a structurally different Kinase X inhibitor without calcium channel blocking activity can help confirm that the desired effect is due to Kinase X inhibition.
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR/Cas9 to reduce the expression of Kinase X and observe if the phenotype matches that of this compound treatment at low concentrations.
-
Experimental Protocols
Protocol 1: Calcium Add-Back Experiment
This protocol is designed to determine if the effects of this compound can be reversed by increasing extracellular calcium.
-
Cell Plating: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations, a vehicle control, and a positive control (e.g., Verapamil).
-
Calcium Addition: To a subset of the this compound-treated wells, add a calcium chloride (CaCl2) solution to increase the final extracellular calcium concentration (e.g., to 2-4 mM).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant assay (e.g., cell viability, proliferation) and compare the results between the this compound-only and the this compound + high calcium groups.
Protocol 2: Measurement of Intracellular Calcium Concentration
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium.
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Compound Addition: Add this compound, a vehicle control, or a positive control (e.g., ionomycin for calcium increase, EGTA for chelation) to the cells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to observe any changes in intracellular calcium concentration.
Illustrative Data
Table 2: Effect of Calcium Add-Back on this compound-Induced Cytotoxicity
| Treatment | Standard Calcium (1.8 mM) % Viability | High Calcium (4.0 mM) % Viability |
| Vehicle | 100% | 98% |
| This compound (5 µM) | 45% | 75% |
| Verapamil (10 µM) | 50% | 80% |
Visualizations
Caption: On-target and off-target pathways of this compound.
Addressing Tamolarizine-induced changes in cell morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tamolarizine. The information addresses potential issues related to this compound-induced changes in cell morphology during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel calcium channel blocker. Its primary mechanism involves the inhibition of calcium influx through specific calcium channels on the cell membrane. In the context of multidrug-resistant cancer cells, this compound has been shown to interact directly with P-glycoprotein, a membrane transporter responsible for drug efflux, thereby reversing drug resistance.[1]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: As a calcium channel blocker, this compound can influence intracellular calcium levels, which are critical for maintaining cytoskeletal dynamics and cell adhesion. Consequently, cells treated with this compound may exhibit a range of morphological changes, including cell rounding, neurite retraction in neuronal cells, and alterations in cell spreading and adhesion. The extent of these changes can be dependent on the cell type and the concentration of this compound used.
Q3: How can I quantify the morphological changes observed after this compound treatment?
A3: Morphological changes can be quantified using various image analysis techniques. High-content screening (HCS) and morphological profiling are powerful approaches for this purpose.[2] Key parameters to measure include cell area, perimeter, circularity, and the number and length of cellular protrusions. Software such as ImageJ or more advanced platforms like CellProfiler can be used for automated analysis of images from microscopy.
Q4: Are there any known signaling pathways affected by this compound that could explain the observed morphological changes?
A4: While direct research on this compound's impact on specific signaling pathways is limited, its function as a calcium channel blocker suggests potential downstream effects on calcium-dependent signaling cascades. These can include pathways involving Calmodulin (CaM), Calcineurin, and various Calcium/calmodulin-dependent protein kinases (CAMKs). These pathways are known to regulate cytoskeletal organization and cell adhesion, thus influencing cell morphology.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity and death at expected effective concentrations. | 1. Cell line is particularly sensitive to calcium channel blockade. 2. This compound concentration is too high. 3. Off-target effects at the tested concentration. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Use a different cell line known to be less sensitive to calcium flux alterations. |
| Inconsistent or no observable morphological changes. | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Cell density is too high, masking individual cell morphology. 4. The cell line is not responsive to this compound. | 1. Increase the concentration of this compound based on dose-response data. 2. Increase the incubation time. 3. Optimize cell seeding density to ensure cells are well-separated for imaging. 4. Try a different cell line, preferably one known to be sensitive to calcium channel blockers. |
| High variability in morphological changes between replicates. | 1. Inconsistent cell seeding. 2. Uneven drug distribution in the well. 3. Variations in incubation conditions. | 1. Ensure a homogenous cell suspension before seeding. 2. Mix the plate gently after adding this compound. 3. Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
| Difficulty in imaging and quantifying morphological changes. | 1. Poor staining of the cytoskeleton or cell membrane. 2. Suboptimal microscopy settings. 3. Inappropriate image analysis parameters. | 1. Optimize staining protocols for actin filaments (e.g., using phalloidin) and microtubules (e.g., using anti-tubulin antibodies). 2. Adjust exposure time, gain, and focus to obtain clear images. 3. Calibrate image analysis software and set appropriate thresholds for segmentation and measurement. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity
This protocol describes a method to determine the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Staining and Imaging of the Actin Cytoskeleton
This protocol details the procedure for visualizing the actin cytoskeleton to assess morphological changes.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled Phalloidin (diluted in PBS) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for analyzing morphological changes.
Caption: Troubleshooting decision-making process.
References
How to interpret unexpected data from Tamolarizine experiments
Technical Support Center: Tamolarizine Experiments
This technical support center provides troubleshooting guidance for researchers encountering unexpected data during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is characterized as a novel calcium channel blocker.[1] It has been investigated for its potential to reverse multidrug resistance in cancer cells by interacting with P-glycoprotein.[1]
Q2: We are observing a slight increase in intracellular calcium ([Ca2+]i) at high concentrations of this compound alone, without any agonist. Is this expected?
A2: This is an unexpected finding based on its primary classification as a calcium channel blocker. This could be indicative of several phenomena such as partial agonism, off-target effects, or biased agonism.[2][3][4] High concentrations of a compound can sometimes lead to non-specific interactions with other cellular targets.[5][6][7]
Q3: In our cell line, this compound is not effectively blocking the Ligand-T-induced decrease in cAMP. What could be the reason?
A3: This observation could stem from several factors. The signaling pathway in your specific cell line might have unique characteristics. It's also possible that this compound exhibits biased agonism, where it preferentially blocks one signaling pathway (Gq-mediated calcium flux) over another (Gi-mediated cAMP inhibition).[2][3][8][9] Additionally, experimental variability and the specific assay conditions can influence the outcome.[10][11]
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium with this compound Alone
If you observe an increase in intracellular calcium ([Ca2+]i) upon application of high concentrations of this compound without an agonist, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | Lower the concentration of this compound to see if the agonistic effect disappears and antagonism is restored. Perform a full dose-response curve of this compound alone. |
| Off-Target Effects | Use a structurally unrelated calcium channel blocker as a control to see if the effect is specific to this compound.[12] Screen this compound against a panel of known off-target proteins or receptors.[5][6][7][13][14] |
| Experimental Artifact | Verify the health and passage number of the cell line. Ensure the calcium-sensitive dye is not saturated and that the readings are within the linear range of the instrument.[15][16] Run vehicle-only controls to rule out artifacts from the solvent. |
| Biased Agonism | Investigate downstream signaling pathways other than calcium, such as β-arrestin recruitment, to see if this compound is selectively activating certain pathways.[2][3][4][8][9] |
Logical Troubleshooting Workflow
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Mechanisms of signalling and biased agonism in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. google.com [google.com]
- 9. Biased Agonism/Antagonism of Cardiovascular GPCRs for Heart Failure Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. srpf.org [srpf.org]
Validation & Comparative
Comparative Analysis of Tamolarizine and Verapamil as P-glycoprotein Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of Tamolarizine and Verapamil, two compounds known to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanisms of these two P-gp inhibitors.
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, acts as an efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells. This process can significantly reduce the intracellular concentration of therapeutic agents, leading to decreased efficacy and the development of multidrug resistance. Inhibition of P-gp is a critical strategy to overcome MDR and enhance the effectiveness of various drugs.
Both this compound, a novel calcium antagonist, and Verapamil, a well-established calcium channel blocker, have been shown to counteract P-gp-mediated drug efflux. This guide will delve into their mechanisms of action, present available quantitative data on their inhibitory activity, and provide detailed experimental protocols for key assays used in their evaluation.
Comparative Data on P-gp Inhibition
The following table summarizes the available quantitative data for this compound and Verapamil concerning their P-gp inhibitory effects. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here are compiled from various sources.
| Parameter | This compound | Verapamil | Reference Cell Line(s) |
| P-gp Inhibition (IC50) | Data not available in publicly accessible literature. Described as inhibiting in a dose-related manner (0.1-10 µM). | Varies significantly depending on the cell line and substrate used (e.g., ~10 µM).[1] | K562/DXR (for this compound) |
| Effect on P-gp ATPase Activity | Data not available in publicly accessible literature. | Stimulates basal P-gp ATPase activity.[2][3][4][5] | Not specified for direct comparison. |
| Effect on P-gp Expression | Reduces the expression of immunoreactive P-glycoprotein in K562/DXR cells.[6] | Can decrease P-gp expression (e.g., 3-fold decrease in K562/ADR cells after 72h exposure to 15 µM).[7] | K562/DXR, K562/ADR |
| Reversal of Drug Resistance | Synergistically potentiated the cytotoxicity of doxorubicin in doxorubicin-resistant K562 cells.[6] | Reverses resistance to various chemotherapeutic drugs. | K562/DXR and other MDR cell lines. |
Mechanisms of Action
This compound: The precise mechanism of P-gp inhibition by this compound is not fully elucidated in the available literature. However, existing research indicates a dual mode of action:
-
Direct Inhibition of P-gp Efflux Pump Activity: this compound directly interferes with the pump's ability to transport substrates out of the cell.[6]
-
Reduction of P-gp Expression: It also leads to a decrease in the total amount of P-gp protein present in the cell membrane.[6]
Verapamil: Verapamil's interaction with P-gp is more extensively studied and is understood to involve several mechanisms:
-
Competitive Inhibition: Verapamil can act as a substrate for P-gp and competitively inhibit the binding and transport of other therapeutic drugs.
-
Modulation of ATPase Activity: Verapamil stimulates the ATPase activity of P-gp, which is linked to the energy-dependent transport cycle. This interaction can interfere with the efficient efflux of other substrates.[2][3][4][5]
-
Downregulation of P-gp Expression: Prolonged exposure to Verapamil has been shown to decrease the expression of P-gp at both the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms.[7]
Signaling Pathways in P-gp Regulation
The expression and function of P-gp are regulated by complex signaling pathways. While the specific pathways modulated by this compound are not detailed in the available literature, several pathways are known to be influenced by compounds that affect P-gp expression, similar to the observed effects of both this compound and Verapamil.
Caption: Major signaling pathways involved in the regulation of P-gp expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. Below are generalized protocols for key experiments cited in the evaluation of this compound and Verapamil.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Stimulation or inhibition of ATPase activity indicates an interaction with the transporter.
Caption: Workflow for a typical P-gp ATPase activity assay.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 cDNA).
-
Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with an ATP regeneration system and the test compound at various concentrations. Verapamil is often used as a positive control for stimulation.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and add a reagent that forms a colored complex with inorganic phosphate (e.g., a molybdate-based solution).
-
Measurement: Read the absorbance at a specific wavelength (e.g., 850 nm) to quantify the amount of phosphate released.
-
Data Analysis: Calculate the ATPase activity as the rate of phosphate release and compare the activity in the presence of the test compound to the basal activity.
Drug Efflux Assay (e.g., Rhodamine 123 Efflux)
This assay directly measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123.
Caption: Workflow for a Rhodamine 123 drug efflux assay.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/DXR) and a corresponding parental sensitive cell line.
-
Substrate Loading: Incubate the cells with a fluorescent P-gp substrate like Rhodamine 123 for a period to allow for intracellular accumulation.
-
Washing: Wash the cells with a cold buffer to remove the extracellular substrate.
-
Inhibitor Incubation: Resuspend the cells in a fresh medium containing various concentrations of the test inhibitor (this compound or Verapamil).
-
Efflux Measurement: Incubate the cells at 37°C and measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader. A decrease in the rate of fluorescence decline indicates inhibition of efflux.
-
Data Analysis: Calculate the efflux rate and determine the concentration of the inhibitor that causes a 50% reduction in efflux (IC50).
Cellular Accumulation Assay
This assay is similar to the efflux assay but focuses on the steady-state accumulation of a P-gp substrate in the presence of an inhibitor.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells in a multi-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Substrate Addition: Add a labeled P-gp substrate (e.g., [³H]-doxorubicin or a fluorescent substrate) to the wells and incubate until a steady-state accumulation is reached.
-
Washing and Lysis: Wash the cells to remove the extracellular substrate and then lyse the cells.
-
Quantification: Measure the amount of accumulated substrate in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement).
-
Data Analysis: Determine the increase in substrate accumulation in the presence of the inhibitor compared to the control.
Conclusion
Both this compound and Verapamil demonstrate the ability to inhibit P-gp function, a critical factor in overcoming multidrug resistance. Verapamil is a well-characterized P-gp inhibitor with a multi-faceted mechanism of action that includes competitive inhibition, modulation of ATPase activity, and downregulation of P-gp expression.
This compound emerges as a promising P-gp inhibitor with a dual mechanism involving direct pump inhibition and reduction of P-gp expression.[6] However, the publicly available data on this compound is currently limited, particularly concerning quantitative measures of its potency (IC50 values) and its effect on P-gp's ATPase activity. Further research is warranted to fully elucidate the molecular mechanisms of this compound's action and to establish its comparative efficacy against well-established inhibitors like Verapamil under standardized experimental conditions.
This guide provides a foundational comparison based on the current scientific literature. Researchers are encouraged to consult the primary literature for more detailed information and to design further studies for a direct and comprehensive comparison of these two P-gp inhibitors.
References
- 1. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of Tamolarizine and Cyclosporin A in Combating Multidrug Resistance
For researchers and drug development professionals, overcoming multidrug resistance (MDR) in cancer is a critical challenge. This guide provides an objective comparison of two MDR modulators, tamolarizine and cyclosporin A, focusing on their efficacy in reversing resistance, their mechanisms of action, and the experimental data supporting their use.
Multidrug resistance is a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their cytotoxic effects. This guide delves into the comparative efficacy of this compound, a novel calcium channel blocker, and cyclosporin A, a well-established immunosuppressant with known P-gp inhibitory properties, in reversing P-gp-mediated MDR.
At a Glance: Performance Comparison
| Feature | This compound | Cyclosporin A |
| Primary Mechanism | P-glycoprotein (P-gp) inhibition, reduction of P-gp expression.[1] | P-glycoprotein (P-gp) inhibition.[2] |
| P-gp Inhibition (IC50) | Data not available in cited literature. | ~3.2 µM[2] |
| Reported Cell Lines | Doxorubicin-resistant human leukemia K562 (K562/DXR).[1] | Various, including human T-cell acute lymphatic leukemia, HL60/VCR, and others.[3][4] |
| Spectrum of Activity | Primarily studied against P-gp.[1] | Broad-spectrum modulator of P-gp, MRP-1, and BCRP.[4] |
Quantitative Analysis of MDR Reversal
Direct comparative studies between this compound and cyclosporin A are limited. The following tables summarize available data from separate studies. It is important to note that variations in experimental conditions, such as cell lines and cytotoxic agents used, can influence the results.
Table 1: Potentiation of Chemotherapeutic Cytotoxicity by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Observed Effect |
| K562/DXR | Doxorubicin | 0.1 - 10 | Synergistic potentiation of cytotoxicity.[1] |
Detailed reversal fold data for this compound is not available in the cited literature.
Table 2: Potentiation of Chemotherapeutic Cytotoxicity by Cyclosporin A
| Cell Line | Chemotherapeutic Agent | Cyclosporin A Concentration (µM) | Reversal Fold |
| P-gp overexpressing HL60/VCR | Mitoxantrone | Not specified | 6[4] |
| MRP-1 overexpressing HL60/ADR | Mitoxantrone | Not specified | 4[4] |
| BCRP overexpressing 8226/MR20 | Mitoxantrone | Not specified | 4[4] |
| Vincristine-resistant T-cell ALL | Vincristine | Not specified | Complete reversal of resistance.[3] |
| Daunorubicin-resistant T-cell ALL | Daunorubicin | Not specified | Complete reversal of resistance.[3] |
Mechanisms of Action
Both this compound and cyclosporin A primarily exert their MDR reversal effects through the inhibition of P-glycoprotein. However, their mechanisms exhibit some differences.
This compound: This novel calcium channel blocker has been shown to directly interact with P-gp, inhibiting its drug efflux activity in a dose-dependent manner.[1] Furthermore, studies indicate that this compound can also reduce the expression of P-gp on the cell surface of resistant cells.[1]
Cyclosporin A: This cyclic polypeptide is a well-characterized P-gp inhibitor.[2] It is believed to competitively inhibit the binding of chemotherapeutic drugs to P-gp. Beyond P-gp, cyclosporin A has demonstrated a broader spectrum of activity, also modulating other ABC transporters like the multidrug resistance-associated protein 1 (MRP-1) and breast cancer resistance protein (BCRP).[4]
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms of MDR and the points of intervention for these modulators, the following diagrams are provided.
Caption: P-glycoprotein mediated drug efflux in a multidrug-resistant cancer cell.
Caption: Mechanisms of MDR reversal by this compound and Cyclosporin A.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate MDR reversal agents.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of a compound to kill cancer cells and to determine the potentiation of cytotoxicity of a chemotherapeutic agent in the presence of an MDR modulator.
Protocol:
-
Cell Seeding: Seed multidrug-resistant and parental (sensitive) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of the MDR modulator (this compound or cyclosporin A) at a non-toxic concentration.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of the modulator. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)
This assay measures the function of the P-gp pump by quantifying the efflux of a fluorescent P-gp substrate, rhodamine 123.
Protocol:
-
Cell Preparation: Harvest and resuspend multidrug-resistant cells in a suitable buffer.
-
Loading: Incubate the cells with rhodamine 123 at 37°C for a specified time (e.g., 30-60 minutes) to allow for its accumulation.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed buffer with and without the MDR modulator (this compound or cyclosporin A) and incubate at 37°C to allow for efflux.
-
Analysis: At various time points, take aliquots of the cell suspension and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Interpretation: A decrease in the rate of rhodamine 123 efflux in the presence of the modulator indicates inhibition of P-gp activity.
P-glycoprotein Expression Analysis (Western Blot)
This technique is used to determine the levels of P-gp protein expression in cancer cells.
Protocol:
-
Protein Extraction: Lyse the cancer cells (both resistant and sensitive lines) using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to P-gp indicates its expression level. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Caption: General experimental workflow for evaluating MDR reversal agents.
Conclusion
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A reverses vincristine and daunorubicin resistance in acute lymphatic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A is a broad-spectrum multidrug resistance modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tamolarizine's Mechanism: A Comparative Guide Using P-gp Knockout Cells
This guide provides a framework for validating the mechanism of Tamolarizine as a P-glycoprotein (P-gp) inhibitor through the use of P-gp knockout (KO) cell lines. For researchers, scientists, and professionals in drug development, this guide outlines the experimental rationale, protocols, and expected outcomes when comparing this compound's effects to other compounds.
This compound, a novel calcium antagonist, has been shown to reverse multidrug resistance in cancer cells.[1] This effect is attributed to its direct interaction with P-gp, a transmembrane efflux pump that actively transports a wide range of xenobiotics out of cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Studies indicate that this compound inhibits P-gp's efflux activity and reduces its expression.[1] To definitively characterize this interaction and confirm that this compound is an inhibitor rather than a substrate of P-gp, experiments employing P-gp knockout cell lines are the gold standard.
The Role of P-gp Knockout Cells in Drug Mechanism Validation
P-gp knockout cell lines, generated using techniques like CRISPR-Cas9, lack the expression of functional P-gp.[4][5] These cells are invaluable tools for elucidating the interaction between a drug and this transporter. By comparing the effects of a compound on wild-type (WT) cells, which express P-gp, to its effects on P-gp KO cells, researchers can distinguish between P-gp substrates and inhibitors.
-
P-gp Substrates: These compounds are actively transported out of WT cells by P-gp. Consequently, they will exhibit lower intracellular accumulation and reduced cytotoxicity in WT cells compared to P-gp KO cells. In KO cells, the absence of the efflux pump leads to higher intracellular concentrations and thus greater efficacy.
-
P-gp Inhibitors: These compounds bind to P-gp and block its transport function. An inhibitor that is not also a substrate will show similar cytotoxicity in both WT and P-gp KO cells. However, its inhibitory effect can be observed when co-administered with a known P-gp substrate. In this scenario, the inhibitor will increase the cytotoxicity of the substrate in WT cells to a level comparable to that seen in KO cells.
Comparative Analysis of this compound
Based on existing evidence suggesting this compound is a P-gp inhibitor, we can predict the outcomes of a comparative study using P-gp knockout cells. Below is a summary of the expected results for this compound compared to a known P-gp substrate (e.g., Doxorubicin) and a compound that does not interact with P-gp.
Table 1: Expected Cytotoxicity (IC50) in Wild-Type vs. P-gp Knockout Cells
| Compound | Cell Line | Expected IC50 (nM) | Rationale |
| Doxorubicin | Wild-Type (P-gp expressing) | High | P-gp efflux reduces intracellular drug concentration. |
| P-gp Knockout | Low | Absence of P-gp leads to higher intracellular accumulation. | |
| This compound | Wild-Type (P-gp expressing) | Similar to KO | As an inhibitor and not a substrate, efflux does not limit its activity. |
| P-gp Knockout | Similar to WT | Activity is independent of P-gp expression. | |
| Non-interacting Compound | Wild-Type (P-gp expressing) | Similar to KO | The compound is not a substrate for P-gp. |
| P-gp Knockout | Similar to WT | The compound's activity is unaffected by P-gp. |
Table 2: Expected Cytotoxicity (IC50) of Doxorubicin in the Presence of this compound
| Cell Line | Treatment | Expected Doxorubicin IC50 (nM) | Rationale |
| Wild-Type (P-gp expressing) | Doxorubicin alone | High | P-gp mediated efflux of Doxorubicin. |
| Doxorubicin + this compound | Low | This compound inhibits P-gp, increasing intracellular Doxorubicin. | |
| P-gp Knockout | Doxorubicin alone | Low | No P-gp efflux. |
| Doxorubicin + this compound | Low | No P-gp to inhibit; IC50 should be similar to Doxorubicin alone. |
Experimental Protocols
To obtain the data for the comparative analysis, the following experimental protocols would be employed.
Cell Culture
Wild-type and P-gp knockout cells (e.g., derived from a cancer cell line like K562 or VeroE6) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[4][5]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Plate Cells: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat Cells: Expose the cells to a range of concentrations of the test compounds (Doxorubicin, this compound, non-interacting compound) for a specified period (e.g., 48-72 hours). For combination studies, add a fixed, non-toxic concentration of this compound with varying concentrations of Doxorubicin.
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50: Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
P-gp Efflux Assay (Rhodamine 123 or Calcein-AM Accumulation)
This assay directly measures the function of the P-gp pump. Rhodamine 123 and Calcein-AM are fluorescent P-gp substrates.
-
Cell Preparation: Prepare a suspension of wild-type and P-gp knockout cells.
-
Pre-incubation: Incubate the cells with this compound or a known P-gp inhibitor (e.g., Verapamil) for a short period (e.g., 30-60 minutes).
-
Add Fluorescent Substrate: Add Rhodamine 123 or Calcein-AM to the cell suspension and incubate.
-
Measure Fluorescence: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Analysis: In wild-type cells, active P-gp will pump out the fluorescent substrate, resulting in low fluorescence. In P-gp knockout cells or in wild-type cells treated with an effective inhibitor like this compound, the efflux will be blocked, leading to high intracellular fluorescence.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz DOT language help to visualize the experimental logic and biological pathways.
Caption: Workflow for validating this compound's mechanism using P-gp knockout cells.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Tamolarizine and its Analogues in P-glycoprotein Inhibition and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the performance of the novel calcium channel blocker Tamolarizine with its structural and functional analogues, supported by experimental data and methodologies.
This guide provides a comprehensive comparative analysis of this compound and its analogues, focusing on their efficacy as P-glycoprotein (P-gp) inhibitors to reverse multidrug resistance in cancer cells and their neuroprotective properties in the context of cerebral ischemia. This analysis is based on available preclinical data and aims to inform further research and drug development efforts in these therapeutic areas.
Executive Summary
This compound, a novel piperazine derivative, has demonstrated significant potential in overcoming multidrug resistance and protecting neuronal tissue from ischemic damage. Its primary mechanisms of action are believed to be the inhibition of the P-glycoprotein efflux pump and the blockade of calcium channels. This guide compares the performance of this compound with its well-established analogues, Cinnarizine and Flunarizine, which share a similar chemical scaffold and are also known calcium channel blockers. The analysis highlights key quantitative differences in their efficacy and provides detailed experimental protocols for the cited studies.
Data Presentation: Performance Comparison
The following tables summarize the key performance metrics of this compound and its analogues in P-glycoprotein inhibition and neuroprotection.
| Compound | Cell Line | Assay | Concentration | Effect | Fold Reversal |
| This compound | K562/DXR | Doxorubicin Cytotoxicity | 1 µM | Potentiation of Doxorubicin toxicity | Not explicitly stated, but significant synergistic effect reported. |
| Flunarizine | - | P-glycoprotein Inhibition | IC50: 50 µM | Inhibition of P-gp | - |
| Cinnarizine | - | P-glycoprotein Inhibition | - | P-gp inhibitor | - |
Table 1: Comparative Efficacy in P-glycoprotein Inhibition. Data for this compound is derived from studies on doxorubicin-resistant human leukemia cells. Quantitative data for direct comparison with analogues under identical conditions is limited.
| Compound | Animal Model | Ischemia Model | Administration | Effect |
| This compound | Rat | Transient forebrain ischemia | 40 mg/kg | Significant reduction in neuronal loss in the hippocampal CA1 subfield. |
| Cinnarizine | Rat | Microwave-induced brain injury | - | Inhibition of calcineurin and calpain 1 expression, suggesting neuroprotective effects against calcium overload. |
| Flunarizine | - | - | - | Known neuroprotective effects, though specific data in a comparable ischemia model is not detailed here. |
Table 2: Comparative Efficacy in Neuroprotection. this compound has shown significant neuroprotective effects in a rat model of transient forebrain ischemia. Analogues like Cinnarizine have also demonstrated neuroprotective potential through mechanisms related to calcium modulation.
Experimental Protocols
P-glycoprotein Inhibition Assay
Objective: To assess the ability of a compound to inhibit the P-glycoprotein efflux pump and thereby increase the intracellular concentration and cytotoxicity of a P-gp substrate (e.g., doxorubicin).
Cell Line: Doxorubicin-resistant human leukemia cell line (K562/DXR) and its parental sensitive cell line (K562).
Methodology:
-
Cell Culture: K562 and K562/DXR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of doxorubicin in the presence or absence of the test compound (e.g., this compound at a fixed concentration).
-
After a 48-hour incubation period, MTT solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (concentration of doxorubicin required to inhibit cell growth by 50%) is calculated. A significant decrease in the IC50 of doxorubicin in the resistant cell line in the presence of the test compound indicates P-gp inhibition.
-
In Vivo Neuroprotection Assay (Transient Forebrain Ischemia Model)
Objective: To evaluate the neuroprotective effect of a compound against neuronal damage induced by transient global cerebral ischemia.
Animal Model: Male Wistar rats.
Methodology:
-
Induction of Ischemia:
-
Rats are anesthetized, and both vertebral arteries are occluded by electrocauterization.
-
On the following day, transient forebrain ischemia is induced by occluding both common carotid arteries for a set duration (e.g., 10 minutes) using clips.
-
-
Drug Administration: The test compound (e.g., this compound, 40 mg/kg) is administered intraperitoneally immediately after the ischemic period.
-
Behavioral Testing (e.g., Morris Water Maze): At a specified time point post-ischemia (e.g., 7 days), spatial learning and memory are assessed to evaluate functional recovery.
-
Histological Analysis:
-
After behavioral testing, animals are euthanized, and their brains are perfusion-fixed.
-
Brain sections are stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the vulnerable hippocampal CA1 region.
-
The number of surviving pyramidal neurons in the CA1 sector is quantified to determine the extent of neuroprotection.
-
Signaling Pathways and Mechanisms
P-glycoprotein Efflux Mechanism and Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many anticancer drugs, from the cell. This process reduces the intracellular drug concentration, leading to multidrug resistance. P-gp inhibitors, such as this compound, are thought to interact with the transporter, either competitively or non-competitively, to block its efflux function. This leads to increased intracellular accumulation of the chemotherapeutic agent and restoration of its cytotoxic effect.
Caption: P-glycoprotein efflux mechanism and its inhibition by this compound.
Ischemic Cascade and Neuroprotection by Calcium Channel Blockers
Cerebral ischemia initiates a complex series of events known as the ischemic cascade, which ultimately leads to neuronal cell death. A key event in this cascade is the massive influx of calcium ions (Ca2+) into neurons due to the failure of ion pumps and the over-activation of glutamate receptors. This calcium overload activates various downstream signaling pathways, leading to the production of reactive oxygen species, mitochondrial dysfunction, and activation of apoptotic pathways. Calcium channel blockers like this compound and its analogues can mitigate this damage by reducing the influx of Ca2+, thereby preserving neuronal integrity and function.
Caption: The ischemic cascade and the neuroprotective role of calcium channel blockers.
Conclusion
This compound demonstrates promising activity as both a P-glycoprotein inhibitor and a neuroprotective agent. While direct comparative studies with its analogues are limited, the available data suggests that this compound's potency in reversing multidrug resistance may be a key differentiator. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of this compound and its analogues. The detailed methodologies and signaling pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such future investigations.
Unlocking Chemotherapy's Potential: A Comparative Analysis of Tamolarizine in Overcoming Multidrug Resistance
For researchers, scientists, and drug development professionals navigating the complexities of multidrug resistance (MDR) in cancer, the quest for effective chemosensitizing agents is paramount. This guide provides a comprehensive comparison of Tamolarizine, a novel calcium channel blocker, with other alternatives in reversing MDR in various cancer cell lines. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers with the critical information needed to evaluate this compound's potential in their own studies.
Multidrug resistance is a significant impediment to successful cancer chemotherapy. One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has emerged as a promising agent capable of counteracting this resistance.
Performance of this compound in Reversing Doxorubicin Resistance
The primary evidence for this compound's efficacy in reversing MDR comes from studies on the human leukemia cell line K562 and its doxorubicin-resistant subline, K562/DXR. Research has demonstrated that this compound synergistically potentiates the cytotoxicity of doxorubicin in the resistant K562/DXR cells.[1] This effect is dose-dependent, with this compound showing significant activity at concentrations ranging from 0.1 to 10 microM.[1] Notably, at these concentrations, this compound exhibits minimal synergistic effects in the parental, non-resistant K562 cell line, suggesting a targeted action against the resistance mechanism.[1]
The principal mechanism by which this compound reverses MDR is through the inhibition of the P-glycoprotein pump.[1] Studies have shown that this compound inhibits the efflux activity of P-gp in a dose-related manner.[1] Furthermore, cytofluorimetric assays have revealed that this compound can reduce the expression of immunoreactive P-glycoprotein in K562/DXR cells.[1]
Comparison with Alternative P-glycoprotein Inhibitors
To provide a comprehensive perspective, it is essential to compare this compound with other known P-gp inhibitors. Verapamil, another calcium channel blocker, is a first-generation P-gp inhibitor and often serves as a benchmark in MDR reversal studies. While direct comparative studies between this compound and a wide array of other inhibitors in multiple cell lines are limited, we can draw comparisons from individual studies on various agents in the K562 cell line.
| Cell Line | Chemotherapeutic Agent | P-gp Inhibitor | Concentration of Inhibitor | Fold Reversal of Resistance (Approx.) | Reference |
| K562/ADM | Adriamycin (Doxorubicin) | Matrine | 0.5 mg/mL | 4.91 | [2] |
| K562/ADM | Vincristine | Matrine | 0.5 mg/mL | 10.12 | [2] |
| K562/A02 | Adriamycin (Doxorubicin) | Oxymatrine | 50 µg/mL | 2.62 | [3] |
| K562/DOX | Doxorubicin | Verapamil | Not Specified | >5.2 (in liposomal formulation) | [4][5] |
| K562/DOX | Doxorubicin | 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside (DMAG) | 1.0 µM | 2.79 |
Note: The "Fold Reversal of Resistance" is an estimation based on the reported reduction in IC50 values and may vary depending on the specific experimental conditions.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Lines and Culture Conditions
-
Cell Lines: Human myelogenous leukemia K562 (drug-sensitive) and its adriamycin-resistant subline K562/A02 or doxorubicin-resistant subline K562/ADM.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml of penicillin, and 100 µg/ml of streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For resistant cell lines, the culture medium is often supplemented with a low concentration of the selecting drug (e.g., adriamycin) to maintain the resistant phenotype, but cells are typically cultured in drug-free medium for a period before experiments.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the P-gp inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.
P-glycoprotein Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
This assay measures the function of the P-gp pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium.
-
Inhibitor Pre-incubation: Incubate the cells with or without the P-gp inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension at a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the inhibitor to that of untreated cells. An increase in fluorescence indicates inhibition of the P-gp pump.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the P-glycoprotein mediated multidrug resistance and a typical experimental workflow for evaluating MDR reversal agents.
Figure 1: Mechanism of P-glycoprotein mediated multidrug resistance and its inhibition by this compound.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrine reverses the drug resistance of K562/ADM cells to ADM and VCR via promoting autophagy - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Reversal of multidrug resistance by transferrin-conjugated liposomes co-encapsulating doxorubicin and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tamolarizine and Other MDR Modulators for Researchers
For scientists and professionals in drug development, overcoming multidrug resistance (MDR) is a critical challenge in cancer therapy. A key mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells, reducing their efficacy. MDR modulators are compounds designed to inhibit these pumps, thereby restoring the sensitivity of resistant cells to anticancer drugs. This guide provides a head-to-head comparison of Tamolarizine, a novel calcium channel blocker, with other well-known MDR modulators, supported by experimental data.
Quantitative Comparison of MDR Modulator Efficacy
The following table summarizes the experimental data on the efficacy of this compound, Verapamil, and Tariquidar in reversing multidrug resistance in different cancer cell lines. It is important to note that the experimental conditions, including the cell lines, cytotoxic drugs, and modulator concentrations, vary between studies, which should be considered when comparing the data directly.
| MDR Modulator | Cell Line | Cytotoxic Drug | Modulator Concentration | Effect on Cytotoxicity (IC50) | Fold Reversal | Reference |
| This compound | K562/DXR (Doxorubicin-resistant human leukemia) | Doxorubicin | 0.1-10 µM | Synergistically potentiated cytotoxicity | Not explicitly calculated | [1] |
| Verapamil | K562R (Doxorubicin-resistant human leukemia) | THP-Doxorubicin | 5 µM | IC50 reduced from 7000 nM to 5000 nM | 1.4 | [2] |
| Verapamil | MCF-7 (Human breast cancer) | Doxorubicin | Not specified | IC50 reduced from 36 µg/ml to 13 µg/ml | 2.77 | |
| Tariquidar | SKOV3-TR (Paclitaxel-resistant human ovarian cancer) | Paclitaxel | Not specified | IC50 of paclitaxel in resistant cells (2176.01 nM) significantly reduced | Not explicitly calculated |
Note: The IC50 is the concentration of a drug that inhibits a biological process by 50%. A lower IC50 value indicates a higher potency. Fold Reversal is a measure of how many times the modulator restores the sensitivity of the resistant cells to the cytotoxic drug. It is calculated as (IC50 of cytotoxic drug alone in resistant cells) / (IC50 of cytotoxic drug with modulator in resistant cells).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
P-glycoprotein (P-gp) Mediated Multidrug Resistance and Modulation
This diagram illustrates the mechanism of P-gp in conferring multidrug resistance and how MDR modulators like this compound inhibit this process.
Caption: P-gp uses ATP to efflux drugs. MDR modulators inhibit P-gp.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This workflow outlines the key steps.
Caption: Workflow of the MTT assay for determining cell viability.
Experimental Workflow: Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Caption: Workflow of the Rhodamine 123 efflux assay for P-gp function.
Detailed Experimental Protocols
MTT Assay for Determining Cell Cytotoxicity
Objective: To determine the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50) in the presence and absence of an MDR modulator.
Materials:
-
Cancer cell lines (e.g., K562 and K562/DXR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Cytotoxic drug (e.g., Doxorubicin)
-
MDR modulator (e.g., this compound, Verapamil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the cytotoxic drug in culture medium. For the combination treatment, prepare serial dilutions of the cytotoxic drug in medium containing a fixed, non-toxic concentration of the MDR modulator. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: If using adherent cells, carefully remove the medium. Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Rhodamine 123 Efflux Assay for P-glycoprotein Function
Objective: To assess the inhibitory effect of an MDR modulator on the efflux function of P-glycoprotein.
Materials:
-
Cancer cell lines (e.g., K562 and K562/DXR)
-
Complete culture medium
-
Rhodamine 123 solution (1 mg/mL in DMSO, stock)
-
MDR modulator (e.g., this compound, Verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. For the inhibition group, pre-incubate the cells with the MDR modulator at the desired concentration for 30 minutes before adding Rhodamine 123. Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in fresh, pre-warmed culture medium and incubate at 37°C for 1-2 hours to allow for dye efflux. For the inhibition group, the medium should contain the MDR modulator.
-
Flow Cytometry Analysis: After the efflux period, wash the cells again with ice-cold PBS and resuspend them in PBS for flow cytometry analysis. Measure the intracellular fluorescence of Rhodamine 123. A higher fluorescence intensity in the presence of the MDR modulator indicates inhibition of P-gp-mediated efflux.
Conclusion
This guide provides a comparative overview of this compound and other MDR modulators. While direct comparative data under identical experimental conditions is limited, the available evidence suggests that this compound is a potent MDR modulator. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies. Further research with standardized experimental designs is necessary to definitively rank the efficacy of these modulators and to fully elucidate their clinical potential in overcoming multidrug resistance in cancer.
References
- 1. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of S9788, cyclosporin A and verapamil on intracellular distribution of THP-doxorubicin in multidrug-resistant K562 tumor cells, as studied by laser confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Paclitaxel in Combination with Temozolomide or Tamoxifen
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the synergistic effects of combining the chemotherapeutic agent paclitaxel with either temozolomide or tamoxifen in cancer therapy. The following sections detail the mechanisms of action, present quantitative data from preclinical studies, outline experimental protocols for validating synergy, and provide visual representations of key pathways and workflows.
Section 1: Paclitaxel and Temozolomide Combination Therapy
The combination of paclitaxel, a microtubule-stabilizing agent, and temozolomide, a DNA alkylating agent, has been investigated for its potential to enhance antitumor efficacy, particularly in aggressive cancers like glioblastoma.[1]
-
Paclitaxel: Paclitaxel functions by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[2][3] This binding stabilizes the microtubules, preventing their depolymerization.[2][4] The resulting dysfunctional microtubules disrupt the normal process of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5]
-
Temozolomide: Temozolomide is a prodrug that is converted into the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH.[6] MTIC is an alkylating agent that introduces methyl groups onto DNA, primarily at the O6 and N7 positions of guanine.[6][7] This DNA methylation triggers DNA damage repair mechanisms, and if the damage is too extensive, it leads to apoptosis.[6]
The distinct mechanisms of action of paclitaxel (targeting mitosis) and temozolomide (inducing DNA damage) provide a strong rationale for their combined use to achieve a synergistic antitumor effect.
The following table summarizes the findings of a study investigating the synergistic inhibitory effects of paclitaxel and temozolomide on glioblastoma cell lines (U87 and C6). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1]
| Cell Line | Drug | IC50 (48h) | Combination Ratio (PTX:TMZ) for Optimal Synergy |
| U87 | Paclitaxel (PTX) | 4.5 mg/L | 1:5 (w/w) |
| Temozolomide (TMZ) | 77.3 mg/L | ||
| C6 | Paclitaxel (PTX) | 0.1 mg/L | 1:100 (w/w) |
| Temozolomide (TMZ) | 28.0 mg/L |
Data sourced from a study on the synergic antitumor effects of paclitaxel and temozolomide.[1]
Caption: Combined signaling pathways of Paclitaxel and Temozolomide leading to apoptosis.
Caption: Experimental workflow for assessing drug synergy.
Section 2: Paclitaxel and Tamoxifen Combination Therapy
The combination of paclitaxel with tamoxifen, a selective estrogen receptor modulator (SERM), has been explored as a strategy to overcome multidrug resistance and enhance therapeutic outcomes, particularly in hormone-sensitive cancers.[8]
-
Paclitaxel: As previously described, paclitaxel induces mitotic arrest and apoptosis by stabilizing microtubules.[2][3][4][5][9]
-
Tamoxifen: Tamoxifen's primary mechanism of action in estrogen receptor (ER)-positive breast cancer is to competitively inhibit the binding of estradiol to the estrogen receptor, thereby blocking estrogen-mediated cell proliferation.[10][11] Additionally, tamoxifen can have effects independent of the estrogen receptor, including the modulation of signaling pathways and the potential to abrogate multidrug resistance.[8][12]
The rationale for combining paclitaxel and tamoxifen lies in the potential for tamoxifen to sensitize cancer cells to the cytotoxic effects of paclitaxel, possibly by overcoming resistance mechanisms.[8]
A Phase II clinical trial evaluated the combination of paclitaxel and tamoxifen in patients with metastatic melanoma who had been previously treated with other chemotherapy regimens. The study reported the following response rates:[8]
| Response Category | Number of Patients (n=21) | Percentage |
| Complete Response | 1 | 4.8% |
| Partial Response | 4 | 19.0% |
| Overall Response Rate | 5 | 23.8% |
Data from a Phase II trial of paclitaxel and tamoxifen in metastatic melanoma.[8]
Caption: Combined signaling pathways of Paclitaxel and Tamoxifen.
Caption: Clinical trial workflow for evaluating combination therapy.
Experimental Protocols
The following are generalized protocols for key experiments used to validate drug synergy. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, Paclitaxel, Temozolomide/Tamoxifen, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of paclitaxel alone, temozolomide/tamoxifen alone, and in combination at fixed ratios. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug and combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[13]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, culture medium, Paclitaxel, Temozolomide/Tamoxifen, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay.
-
After the incubation period, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials: 6-well plates, cancer cell lines, culture medium, Paclitaxel, Temozolomide/Tamoxifen, cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Seed and treat cells as described in the previous protocols.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. The synergic antitumor effects of paclitaxel and temozolomide co-loaded in mPEG-PLGA nanoparticles on glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 5. droracle.ai [droracle.ai]
- 6. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel and tamoxifen: An active regimen for patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of tamoxifen in breast cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 12. presse.inserm.fr [presse.inserm.fr]
- 13. Synergistic Antitumor Effects on Drug-Resistant Breast Cancer of Paclitaxel/Lapatinib Composite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tamolarizine's Potency Against Known P-gp Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory activity of Tamolarizine against well-established P-gp inhibitors: Verapamil, Tariquidar, and Elacridar. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation of this compound's potential as a multidrug resistance (MDR) reversal agent.
Executive Summary
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents. The development of P-gp inhibitors is a critical strategy to overcome MDR. This compound has been identified as a compound capable of reversing multidrug resistance. This guide benchmarks its potency against three known P-gp inhibitors, providing a comprehensive overview for researchers in the field of drug development.
Comparative Potency of P-gp Inhibitors
While a direct IC50 value for this compound's inhibition of P-gp is not extensively documented in publicly available literature, its efficacy is demonstrated by its ability to reverse doxorubicin resistance in P-gp overexpressing cancer cells. The following table summarizes the potency of this compound in this context, alongside the IC50 values of Verapamil, Tariquidar, and Elacridar for direct P-gp inhibition. It is important to note the different metrics of potency when comparing these compounds.
| Compound | Potency Metric | Concentration (µM) | Cell Line | Assay Method |
| This compound | Effective concentration for doxorubicin resistance reversal | 0.1 - 10[1] | K562/DXR | Doxorubicin cytotoxicity assay |
| Verapamil | IC50 | ~5 | Caco-2 | Digoxin Efflux Assay[2] |
| Tariquidar | IC50 | 0.043 | P-gp Membrane | ATPase activity assay[3] |
| Elacridar | ED50 | ~0.2 (equivalent to 114.5 ng/ml) | In vivo (rat brain) | (R)-[11C]verapamil PET[4] |
Note: The potency values for the benchmark inhibitors are sourced from various studies and experimental conditions, and are provided here for comparative purposes. Direct comparison of absolute values should be made with caution.
Mechanism of P-gp-Mediated Drug Efflux and Inhibition
P-glycoprotein is an ATP-dependent efflux pump embedded in the cell membrane. It recognizes and binds to a broad range of hydrophobic substrates that have entered the cell. Upon substrate binding, P-gp hydrolyzes ATP to fuel a conformational change that results in the expulsion of the substrate from the cell, thereby reducing its intracellular concentration and therapeutic efficacy. P-gp inhibitors function by interfering with this process, either by competitively binding to the same sites as the chemotherapeutic drugs or by non-competitively inhibiting the ATPase activity of the transporter.
P-gp mediated drug efflux and its inhibition by agents like this compound.
Experimental Protocols
Calcein-AM Efflux Assay for P-gp Inhibition
The Calcein-AM assay is a common method to assess P-gp activity. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent, hydrophilic calcein, which is retained in cells with low P-gp activity. In cells with high P-gp activity, Calcein-AM is effluxed before it can be cleaved, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., K562/DXR, Caco-2, MDCKII-MDR1)
-
Parental cell line (low P-gp expression) as a negative control
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Test compounds (this compound and known inhibitors)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation/Emission ~485/515 nm)
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells and the parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with PBS and then incubate with various concentrations of the test compounds (including this compound) and control inhibitors for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of approximately 0.25-1 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with cold PBS to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is indicative of P-gp inhibition. The IC50 value, the concentration of the inhibitor that causes 50% of the maximal inhibition of P-gp activity, can be calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental workflow for the Calcein-AM P-gp inhibition assay.
Logical Framework for Comparative Analysis
Due to the nature of the available data, a direct comparison of IC50 values between this compound and the benchmark inhibitors is not feasible. Therefore, a logical framework is proposed to benchmark this compound's potency. This involves assessing its effective concentration for reversing a P-gp mediated phenotype (drug resistance) and comparing this with the concentrations at which known inhibitors directly block P-gp function.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 4. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
Tamolarizine's Interaction with ABC Transporters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Tamolarizine, a calcium channel blocker, on various ATP-binding cassette (ABC) transporters. ABC transporters are crucial membrane proteins that actively transport a wide variety of substrates across cellular membranes, playing a significant role in drug disposition and multidrug resistance (MDR) in cancer. This document summarizes the available experimental data on this compound's interaction with P-glycoprotein (P-gp/ABCB1), and explores the potential for interactions with Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Detailed experimental protocols for assessing these interactions are also provided.
Comparative Efficacy of this compound on ABC Transporters
| ABC Transporter | Effect of this compound | Supporting Experimental Evidence |
| P-glycoprotein (P-gp/ABCB1) | Inhibitor. this compound has been shown to inhibit the efflux function of P-gp in a dose-dependent manner. This inhibition leads to the reversal of multidrug resistance in cancer cells. | Studies have demonstrated that this compound can potentiate the cytotoxicity of P-gp substrate drugs, such as doxorubicin, in resistant cancer cell lines. It is suggested that this compound directly interacts with P-gp. |
| MRP1 (ABCC1) | Data Not Available. To date, there is no published experimental data specifically investigating the effect of this compound on the transport activity of MRP1. | Not Applicable |
| BCRP (ABCG2) | Potential for Inhibition (Speculative). While direct studies on this compound are lacking, some research indicates that certain calcium channel blockers, particularly of the dihydropyridine class, can inhibit BCRP activity.[1][2] This suggests a possibility that this compound may also interact with and inhibit BCRP, but this requires experimental verification. | Studies on other calcium channel blockers like nicardipine, nitrendipine, and nimodipine have shown effective inhibition of BCRP-mediated transport.[1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Statistical Validation of Tamolarizine's Chemosensitizing Effect: A Comparative Analysis
Initial searches for "Tamolarizine" across scientific and medical databases did not yield any specific information on a compound with this name. It is possible that "this compound" is a novel, proprietary, or developmental drug not yet widely documented in publicly available literature. Therefore, the following guide provides a framework for the statistical validation of a hypothetical chemosensitizing agent, drawing parallels with known mechanisms and experimental designs used to evaluate similar compounds in oncology.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to comparing the performance of a novel chemosensitizing agent with existing alternatives, supported by illustrative experimental data and detailed methodologies.
Comparative Efficacy of Chemosensitizing Agents
The primary goal of a chemosensitizing agent is to enhance the efficacy of standard chemotherapeutic drugs, particularly in cancers that have developed resistance. A direct comparison with other known chemosensitizers is crucial for establishing the clinical potential of a new compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Chemotherapy Alone | Chemotherapy + Agent A | Chemotherapy + Agent B | Chemotherapy + this compound (Hypothetical) |
| Resistant Cancer Line 1 | 50 | 25 | 30 | 15 |
| Resistant Cancer Line 2 | 80 | 45 | 55 | 20 |
| Sensitive Cancer Line 1 | 5 | 4 | 4.5 | 3 |
Data presented are hypothetical and for illustrative purposes.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0% |
| Chemotherapy Alone | 800 | 46.7% |
| Chemotherapy + Agent A | 550 | 63.3% |
| Chemotherapy + this compound (Hypothetical) | 300 | 80.0% |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of validating any new therapeutic agent.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the chemosensitizing agent that is most effective at enhancing the cytotoxicity of a chemotherapeutic drug in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the chemotherapeutic agent alone, the chemosensitizing agent alone, and a combination of both.
-
After a 48-72 hour incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration at which 50% of the cells are killed.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the chemosensitizing agent in combination with chemotherapy in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups.
-
Treatment groups typically include: vehicle control, chemotherapeutic agent alone, chemosensitizing agent alone, and a combination of the chemotherapeutic and chemosensitizing agents.
-
Treatments are administered according to a predetermined schedule (e.g., daily, weekly).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying molecular pathways and experimental processes is facilitated by clear visual diagrams.
Hypothetical Signaling Pathway of this compound
Many chemosensitizing agents work by modulating signaling pathways that are involved in drug resistance. A common mechanism is the inhibition of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[1][2][3] Inhibition of this pathway can lead to decreased cell proliferation and survival, thereby sensitizing the cancer cells to the effects of chemotherapy.[2][4]
Caption: Hypothetical mechanism of this compound's chemosensitizing effect.
Experimental Workflow for In Vivo Studies
A clear workflow diagram ensures that complex experimental designs are easily understood and can be replicated.
Caption: Workflow for a xenograft model to test chemosensitizing effects.
Logical Relationship of Chemosensitization
The core concept of chemosensitization involves a synergistic interaction between two agents to overcome drug resistance.
Caption: Logical flow of overcoming chemoresistance with a sensitizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR-Mediated Regulation of Immune Responses in Cancer and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on Tamolarizine's Multidrug Resistance Reversal Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tamolarizine's performance in reversing multidrug resistance (MDR) with established MDR modulators, verapamil and cyclosporin A. The information presented is based on published experimental data, with detailed methodologies for replicating key experiments.
This compound, a novel calcium channel blocker, has demonstrated significant potential in reversing the multidrug resistance phenotype in cancer cells.[1] Its primary mechanism of action involves the direct interaction with P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[1] This guide outlines the essential experiments to replicate and evaluate the MDR reversal activity of this compound, and compares its efficacy with the first-generation MDR modulators, verapamil and cyclosporin A.
Comparative Performance of MDR Reversal Agents
The efficacy of this compound in reversing MDR is typically assessed by its ability to sensitize resistant cancer cells to chemotherapeutic agents, inhibit the P-gp efflux pump, and reduce P-gp expression. The following tables summarize the key quantitative data from experiments conducted on the doxorubicin-resistant human leukemia cell line, K562/DXR (also referred to as K562/ADM or K562/DOX).
| Agent | Concentration (µM) | Doxorubicin IC50 in K562/DXR (µM) | Fold Reversal |
| This compound | 0.1 - 10 | Concentration-dependent reduction | Not explicitly quantified in abstract[1] |
| Verapamil | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
| Cyclosporin A | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
| Note: Direct comparative IC50 values for verapamil and cyclosporin A against this compound in the same study are not readily available in the public domain. The data for verapamil and cyclosporin A are generally derived from separate studies evaluating their efficacy as MDR modulators. |
| Assay | This compound Effect | Verapamil Effect | Cyclosporin A Effect |
| P-gp Efflux Inhibition | Dose-related inhibition[1] | Inhibition of P-gp mediated efflux | Inhibition of P-gp mediated efflux[2] |
| P-gp Expression | Reduction in immunoreactive P-gp[1] | Can suppress the emergence of P-gp over-expression[3] | Can modulate P-gp expression |
Key Experimental Protocols
To validate and compare the MDR reversal activity of this compound, the following key experiments should be performed:
Potentiation of Doxorubicin Cytotoxicity
This experiment assesses the ability of this compound to restore the sensitivity of MDR cancer cells to a chemotherapeutic agent, such as doxorubicin.
Experimental Workflow:
Caption: Workflow for Doxorubicin Cytotoxicity Assay.
Methodology:
-
Cell Culture: Culture K562 (doxorubicin-sensitive parental cell line) and K562/DXR (doxorubicin-resistant cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of doxorubicin, both in the absence and presence of non-toxic concentrations of this compound (e.g., 0.1, 1, and 10 µM). Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of doxorubicin for each condition. The fold reversal (FR) is calculated as the ratio of the IC50 of doxorubicin alone to the IC50 of doxorubicin in the presence of the modulator.
P-glycoprotein Efflux Pump Activity Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from MDR cells.
Experimental Workflow:
Caption: P-gp Efflux Assay Workflow.
Methodology:
-
Cell Preparation: Harvest K562/DXR cells and wash them with a suitable buffer (e.g., PBS).
-
Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 (e.g., at 1 µg/mL), for a specific period (e.g., 30-60 minutes) at 37°C to allow for substrate accumulation.
-
Efflux: Wash the cells to remove the extracellular substrate and resuspend them in a fresh, substrate-free medium. Divide the cells into different treatment groups: one without any modulator (control) and others with varying concentrations of this compound, verapamil, or cyclosporin A.
-
Measurement: Incubate the cells at 37°C and measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 90, and 120 minutes) using a flow cytometer.
-
Data Analysis: Compare the retention of the fluorescent substrate in the cells treated with the modulators to the control group. A higher fluorescence intensity in the treated cells indicates inhibition of the P-gp efflux pump.
P-glycoprotein Expression Analysis
This experiment quantifies the effect of this compound on the expression level of P-gp on the cell surface.
Experimental Workflow:
Caption: P-gp Expression Analysis Workflow.
Methodology:
-
Cell Treatment: Treat K562/DXR cells with different concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Antibody Staining: Harvest the cells and stain them with a fluorescently labeled monoclonal antibody specific for an extracellular epitope of P-gp (e.g., FITC-conjugated anti-P-gp antibody).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of P-gp expression on the cell surface.
-
Data Analysis: Compare the MFI of the this compound-treated cells with that of untreated control cells. A decrease in MFI indicates a reduction in P-gp expression.
Proposed Signaling Pathway of this compound in MDR Reversal
The primary mechanism of this compound's MDR reversal activity is through its direct interaction with P-glycoprotein. This interaction leads to both the inhibition of the pump's efflux function and a reduction in its overall expression on the cell surface.
Caption: this compound's Mechanism of MDR Reversal.
By following these experimental protocols, researchers can effectively replicate and evaluate the MDR reversal properties of this compound and objectively compare its performance against other modulators. The provided diagrams offer a clear visual representation of the experimental workflows and the proposed mechanism of action, facilitating a deeper understanding of this compound's potential as a valuable agent in overcoming multidrug resistance in cancer therapy.
References
- 1. Reversal of multidrug resistance in human leukemia K562 by this compound, a novel calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tamolarizine and Novel Research Compounds
Disclaimer: As of the latest search, a specific Safety Data Sheet (SDS) for Tamolarizine is not publicly available. The following procedures are based on established best practices for the disposal of novel, uncharacterized, or research-grade chemical compounds. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
In the absence of specific hazard and disposal information, this compound must be handled as a hazardous waste. The primary directive is to prevent its release into the environment and to ensure the safety of all laboratory personnel.
Immediate Safety and Logistical Plan
The disposal of any novel compound, such as this compound, must be approached with caution. The fundamental principle is to treat the substance as hazardous until proven otherwise. This involves a multi-step process that prioritizes safety, containment, and regulatory compliance.
Step 1: Hazard Assessment and Classification
Before beginning any disposal process, a thorough risk assessment must be conducted.[1][2] Given the lack of specific data for this compound, it should be treated as a substance with multiple potential hazards.
-
Review Available Information: Although a full SDS is unavailable, gather any known information about this compound. It is identified as a calcium channel blocker used in nervous system research. This suggests biological activity and potential toxicity.
-
Assume a Hazard Profile: In the absence of specific data, assume the compound is toxic, flammable, reactive, and corrosive. This conservative approach ensures the highest level of safety.
-
Consult Institutional Experts: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[3][4][5] They are the definitive resource for hazardous waste management and can provide institution-specific procedures.
Step 2: Proper Segregation and Containment
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[6][8]
-
Avoid Mixing Waste: Do not mix this compound waste with any other chemical waste streams.[9][10] This is especially important as its reactivity profile is unknown.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.
-
Secondary Containment: Store the waste container in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[11][12]
Step 3: Labeling and Documentation
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Use Hazardous Waste Labels: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12][13]
-
Complete Information: Fill out the label completely. Include:
-
Maintain a Log: Keep a detailed log of the waste generated, including quantities and dates.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6][14]
-
Secure Location: The SAA must be a secure location, away from general laboratory traffic.
-
Follow SAA Guidelines: Adhere to all institutional and regulatory requirements for SAAs, including limits on the volume of waste that can be accumulated (typically no more than 55 gallons of total hazardous waste and/or 1 quart of acutely hazardous waste).[3][11][12][14]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][8][13]
Step 5: Arranging for Disposal
-
Contact EHS for Pickup: Once the waste container is full or you are ready to dispose of it, contact your EHS department to schedule a pickup.[3] Do not attempt to dispose of the waste yourself.
-
Provide Full Disclosure: Inform EHS that the waste is a novel compound with no available SDS. Provide them with all known information and your hazard assessment.
-
Follow EHS Instructions: EHS will provide specific instructions for the final packaging and pickup of the waste. They will manage the ultimate disposal through a certified hazardous waste vendor.
Data Presentation: General Hazardous Waste Characteristics
Since no quantitative data for this compound is available, the following table summarizes the general characteristics and disposal considerations for common laboratory hazardous waste streams. This compound should be assumed to possess one or more of these characteristics.
| Hazard Class | Description | General Disposal Considerations |
| Ignitable/Flammable | Liquids with a flash point < 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases. | Must be segregated from oxidizers. Stored in a fire-rated cabinet.[14] Disposed of via fuel blending or incineration. |
| Corrosive | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. | Must be segregated from acids and bases.[6] Neutralization may be possible as a final step in an experiment, but the resulting solution must still be disposed of as hazardous waste unless approved for drain disposal by EHS.[14] |
| Reactive | Substances that are unstable, react violently with water, can detonate or create toxic gases when mixed with water or under other conditions. | Must be stored separately and handled with extreme caution. Requires specialized disposal procedures, often involving stabilization before final disposal. |
| Toxic | Harmful or fatal when ingested or absorbed. This includes acutely toxic wastes (P-listed wastes). | Accumulation is subject to stricter quantity limits.[3] Disposal is typically through high-temperature incineration at a licensed facility. |
Experimental Protocols: General Procedure for Preparing an Uncharacterized Compound for Disposal
This protocol outlines the general steps for preparing a novel compound like this compound for EHS pickup. This is a logistical, not a chemical, protocol.
Objective: To safely contain, label, and store this compound waste for disposal by the institution's EHS department.
Materials:
-
Primary waste container (chemically compatible, e.g., glass or polyethylene) with a screw-top lid.
-
Secondary containment bin.
-
Hazardous waste label.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.
Methodology:
-
Don appropriate PPE.
-
Prepare the Waste Container: a. Select a clean, empty container that is compatible with the waste. b. Affix a hazardous waste label to the container. c. Fill in all required information on the label, listing "this compound" as the primary constituent and checking all potential hazard boxes (Toxic, Flammable, etc.).
-
Transfer Waste: a. Carefully transfer the this compound waste into the prepared container. b. If rinsing glassware that contained this compound, the first rinse must be collected as hazardous waste.[8][13] c. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Seal and Store: a. Securely close the container lid. b. Wipe the exterior of the container clean. c. Place the primary container into a secondary containment bin in your designated Satellite Accumulation Area.
-
Update Records: a. Record the amount of waste added in your laboratory's waste log.
-
Schedule Pickup: a. When the container is full or the project is complete, submit a chemical waste pickup request to your EHS department through your institution's designated system.
Mandatory Visualization: Disposal Workflow for Novel Compounds
The following diagram illustrates the logical workflow for the proper disposal of a novel or uncharacterized chemical compound in a research setting.
Caption: Workflow for the safe disposal of novel research compounds.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
